4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
Description
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKKOBZSGMPECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340773 | |
| Record name | 4-(4-Methylpiperazine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21623-68-7 | |
| Record name | 4-(4-Methylpiperazine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21623-68-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline. This compound is a valuable building block in medicinal chemistry, frequently incorporated into the structures of various therapeutic agents due to the favorable physicochemical and pharmacokinetic properties imparted by the N-methylpiperazinylsulfonyl aniline moiety.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established chemical principles. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction and Strategic Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The strategic approach outlined in this guide involves a three-step sequence starting from the readily available acetanilide. This pathway is favored for its efficiency and the relative stability of the intermediates.
The core logic of this synthesis is as follows:
-
Protection of the Aniline Moiety: The synthesis commences with the protection of the reactive amino group of aniline as an acetamide. This is a critical step to prevent unwanted side reactions during the subsequent chlorosulfonation. Acetanilide is used as the starting material to circumvent the high reactivity of the amino group in aniline, which would otherwise lead to undesirable side reactions with chlorosulfonic acid.[3]
-
Introduction of the Sulfonyl Chloride Group: The protected intermediate, acetanilide, undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride functional group at the para position.
-
Coupling with N-Methylpiperazine: The resulting 4-acetamidobenzenesulfonyl chloride is then coupled with N-methylpiperazine to form the sulfonamide linkage.
-
Deprotection to Yield the Final Product: The final step involves the removal of the acetyl protecting group to furnish the desired this compound.
This strategic sequence is depicted in the workflow diagram below.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthetic Protocols
This section provides detailed, step-by-step methodologies for each stage of the synthesis. All quantitative data is summarized for clarity and reproducibility.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
The initial step involves the chlorosulfonation of acetanilide. The acetyl group serves to moderate the reactivity of the aromatic ring and direct the incoming electrophile to the para position.
Reaction Scheme:
References
An In-depth Technical Guide to the Physicochemical Properties of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern drug discovery and medicinal chemistry, the precise understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built, influencing everything from solubility and absorption to metabolic stability and target engagement. This guide provides a comprehensive technical overview of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline, a molecule of interest for its potential as a scaffold in the design of novel therapeutic agents.
While experimentally validated data for this specific molecule remains elusive in peer-reviewed literature, this document serves as a robust guide for the research scientist. It consolidates predicted physicochemical parameters from reliable computational models and, crucially, details authoritative, step-by-step experimental protocols for their empirical determination. This approach is designed to empower researchers to not only understand the likely characteristics of this compound but also to rigorously validate them in a laboratory setting, ensuring the highest standards of scientific integrity.
Molecular Identity and Structural Elucidation
A foundational aspect of any chemical investigation is the unambiguous identification of the molecule . This compound is structurally characterized by a central aniline ring, a sulfonamide linker, and a terminal N-methylpiperazine moiety.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 21623-68-7 |
| Molecular Formula | C₁₁H₁₇N₃O₂S |
| Molecular Weight | 255.34 g/mol |
| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |
| InChI Key | YEKKOBZSGMPECJ-UHFFFAOYSA-N |
The interplay between the electron-donating aniline and the electron-withdrawing sulfonyl group, coupled with the basic N-methylpiperazine ring, dictates the molecule's overall physicochemical behavior.
Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties of this compound. It is imperative to note that these values are estimations and require experimental verification for use in critical applications.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 228-229 | Influences formulation, stability, and purification strategies. |
| Boiling Point (°C) | 424.1 ± 55.0 | Indicates thermal stability and volatility. |
| pKa | ~6.38 | Governs the ionization state at physiological pH, impacting solubility and membrane permeability. |
| logP | ~0.82 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). |
| Aqueous Solubility | Low (predicted) | A critical factor for bioavailability and formulation of oral and parenteral dosage forms. |
| Appearance | White powder | Basic physical characteristic. |
Synthesis and Structural Confirmation
While a specific, detailed synthesis of this compound is not extensively reported in peer-reviewed literature, a general and logical synthetic pathway can be proposed based on established chemical reactions for analogous compounds.
Proposed Synthetic Route
A common approach for the synthesis of such sulfonamides involves two key steps: the sulfonylation of a protected aniline derivative followed by deprotection, or the reduction of a nitro-aromatic precursor. The latter is often preferred for its clean reaction profile and high yields.
A plausible synthetic workflow is outlined below:
Caption: Proposed two-step synthesis of this compound.
Causality Behind Experimental Choices:
-
Step 1: Sulfonylation: The reaction of a sulfonyl chloride with an amine is a robust and high-yielding method for forming a sulfonamide bond. The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct without competing with the piperazine nucleophile. Dichloromethane (DCM) is a common solvent as it is inert and dissolves the reactants well. Performing the initial addition at 0°C helps to control the exothermicity of the reaction.
-
Step 2: Reduction: The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, with hydrogen gas as the reductant.[1] Alternatively, metal-based reducing agents like tin(II) chloride (SnCl₂) in an acidic medium can also be employed. The choice of solvent depends on the solubility of the intermediate.
Structural Confirmation: The Role of Spectroscopy
Following synthesis, the identity and purity of the compound must be rigorously confirmed. A combination of spectroscopic techniques is essential for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would confirm the presence of all protons and their chemical environments, including the aromatic protons of the aniline ring, the methylene protons of the piperazine ring, and the methyl protons.
-
¹³C NMR would provide evidence for all the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the aniline, the S=O stretches of the sulfonamide, and the C-N stretches of the amines.
Experimental Determination of Physicochemical Properties: Protocols and Rationale
To move beyond predicted values, rigorous experimental determination is necessary. The following sections outline authoritative protocols for key physicochemical properties.
Melting Point Determination
Principle: The melting point is a fundamental thermal property that indicates the purity of a crystalline solid.
Experimental Protocol (Capillary Method):
-
A small, finely powdered sample of the dried compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Causality and Self-Validation: A sharp melting point range (typically < 1 °C) is indicative of a high degree of purity. The use of a calibrated thermometer or apparatus ensures the accuracy of the measurement.
Aqueous Solubility
The aqueous solubility of a compound is a critical determinant of its oral bioavailability. The OECD Test Guideline 105 provides standardized methods for this determination.
Experimental Protocol (Flask Method - for solubilities > 10⁻² g/L):
-
An excess amount of the solid compound is added to a known volume of distilled water in a flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality and Self-Validation: This method directly measures the saturation concentration of the compound in water at equilibrium. The use of a validated HPLC method for quantification ensures accuracy and specificity. The protocol's self-validating nature comes from ensuring that equilibrium has been reached, which can be confirmed by taking samples at different time points until the concentration plateaus.
Caption: Workflow for the Flask Method of solubility determination.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or a base and determines the extent of ionization at a given pH. For this compound, there are two basic centers: the aniline nitrogen and the tertiary amine of the piperazine ring.
Experimental Protocol (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa value(s) can be determined from the half-equivalence point(s) on the titration curve.
Causality and Self-Validation: This method is based on the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the protonated and deprotonated forms of the compound. The shape of the titration curve and the clear inflection points serve as an internal validation of the measurement.
Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its ADME properties. The OECD provides guidelines for its determination.
Experimental Protocol (Shake Flask Method - OECD Guideline 107):
-
n-Octanol and water are mutually saturated before the experiment.
-
A known amount of the compound is dissolved in either water or n-octanol.
-
The solution is mixed with the other immiscible phase in a vessel.
-
The vessel is shaken at a constant temperature until partitioning equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
Causality and Self-Validation: This is the "gold standard" method for logP determination as it directly measures the partitioning of the compound between the two phases at equilibrium. The analysis of both phases allows for a mass balance calculation, which serves as a self-validating check on the experimental procedure.
Relevance in Drug Development
The physicochemical properties of this compound are critical for its potential development as a drug candidate or a scaffold for drug design.
-
Solubility and Permeability: The predicted low aqueous solubility, if confirmed, would necessitate formulation strategies to enhance bioavailability, such as salt formation or the use of solubility enhancers. The pKa value is crucial here, as the compound's charge state will significantly influence its solubility and ability to cross biological membranes.
-
Target Binding: The sulfonamide group can act as a hydrogen bond acceptor, and the piperazine and aniline nitrogens can also participate in hydrogen bonding or ionic interactions within a protein binding pocket.
-
Metabolic Stability: The N-methylpiperazine moiety can be susceptible to N-demethylation by cytochrome P450 enzymes. Understanding the compound's lipophilicity (logP) can help predict its potential for metabolic clearance.
Conclusion
This compound presents an interesting structural motif for medicinal chemistry. While this guide provides a solid foundation based on predicted data and established methodologies, it is the rigorous experimental validation of these properties that will ultimately determine its utility in the development of new therapeutic agents. The protocols and rationale presented herein are intended to guide the researcher in this critical endeavor, ensuring that subsequent drug discovery efforts are built upon a solid foundation of empirical data.
References
An In-Depth Guide to the Solid-State Analysis of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline: A Pharmaceutical Development Perspective
This technical guide provides a comprehensive framework for the crystal structure analysis and solid-state characterization of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline. In the landscape of drug development, a thorough understanding of a compound's solid-state properties is not merely academic; it is a critical determinant of its viability as a therapeutic agent. Properties such as solubility, stability, and bioavailability are intrinsically linked to the crystalline form of an active pharmaceutical ingredient (API).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of experimental causality, self-validating protocols, and authoritative scientific grounding.
The subject of our analysis, this compound, incorporates both a sulfonamide and a piperazine moiety. These functional groups are prevalent in medicinal chemistry, with the piperazine nucleus often classified as a "privileged structure" due to its ability to bind to multiple receptors with high affinity.[1] The sulfonamide group is a well-established pharmacophore known for a wide range of biological activities. The interplay of these groups dictates not only the molecule's pharmacological profile but also its crystallographic behavior, particularly through hydrogen bonding. Understanding this behavior is paramount for selecting the optimal solid form for development.[1][3]
The Strategic Imperative: Why Crystal Structure Analysis Matters
In pharmaceutical development, the solid form of an API dictates its physical and chemical properties. Different crystal forms, or polymorphs, of the same compound can exhibit vastly different solubilities, dissolution rates, and stability profiles, directly impacting the drug's performance and safety.[2][4] A comprehensive crystallographic analysis serves several key purposes:
-
Unambiguous Structure Elucidation: It provides the definitive three-dimensional arrangement of atoms, confirming the molecular structure and stereochemistry.[5][6]
-
Polymorph Screening: It identifies and characterizes different crystalline forms, which is a regulatory requirement and crucial for patent protection and ensuring consistent product quality.[2]
-
Guidance for Formulation: Knowledge of a crystal's properties, such as its packing and intermolecular interactions, aids in the rational design of stable and effective drug formulations.[2]
-
Intellectual Property: A well-characterized novel crystal form can be a patentable entity, providing a significant competitive advantage.
This guide will walk through the essential workflow for a complete solid-state characterization of this compound, from material acquisition to in-depth structural interpretation.
Experimental Foundation: Synthesis, Purification, and Crystallization
A robust structural analysis begins with high-purity material. While various synthetic routes to this compound exist, a common approach involves the reaction of 4-acetamidobenzenesulfonyl chloride with N-methylpiperazine, followed by deacetylation.
Protocol 1: Synthesis and Purification
-
Reaction: 4-Acetamidobenzenesulfonyl chloride is reacted with 1-methylpiperazine in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide.
-
Hydrolysis: The intermediate product is then hydrolyzed, typically under acidic conditions (e.g., refluxing with HCl), to remove the acetyl protecting group.
-
Neutralization & Extraction: The reaction mixture is neutralized with a base (e.g., NaOH) to precipitate the free aniline product. The product is then extracted using an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve >99% purity, as confirmed by HPLC and NMR spectroscopy.
Protocol 2: Single Crystal Growth The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[7] Several methods should be screened.
-
Slow Evaporation (Primary Method): a. Prepare a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at room temperature. b. Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment. Colorless, plate-like crystals are often the target morphology.
-
Vapor Diffusion: a. Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). b. Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble. c. The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Cooling Crystallization: a. Prepare a nearly saturated solution at an elevated temperature. b. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C), to induce crystallization.
Core Analysis: The Crystallographic Workflow
The following diagram outlines the logical flow of a comprehensive solid-state characterization project.
Caption: Workflow for comprehensive solid-state characterization.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[5]
Protocol 3: SC-XRD Data Collection and Structure Refinement
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, which is rotated to collect a full sphere of diffraction data.[5] Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions (a, b, c, α, β, γ) and symmetry of the unit cell, the smallest repeating unit of the crystal lattice.
-
Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map of the molecule.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor.
Powder X-ray Diffraction (PXRD)
While SC-XRD analyzes a single crystal, PXRD is essential for characterizing the bulk polycrystalline powder, ensuring the crystal structure determined is representative of the entire batch.
Protocol 4: PXRD Analysis
-
Sample Preparation: A small amount of the finely ground powder is packed into a sample holder to ensure a flat surface and random orientation of the crystallites.
-
Data Collection: The sample is scanned over a range of 2θ angles, and the instrument records the intensity of the diffracted X-rays at each angle.
-
Phase Identification: The resulting diffraction pattern, a plot of intensity vs. 2θ, serves as a unique "fingerprint" for a specific crystalline phase. This experimental pattern is compared to a theoretical pattern calculated from the SC-XRD data to confirm phase purity.
Structural Interpretation: Insights from a Hypothetical Analysis
As no public crystal structure for this compound is available, we will proceed with an expert analysis of its expected structural features based on known crystallographic data of analogous sulfonamides and piperazine derivatives.[1][3][4]
Molecular Conformation
-
Piperazine Ring: The piperazine ring is expected to adopt a stable chair conformation, as is common for this heterocyclic system.[1]
-
Sulfonamide Geometry: The geometry around the sulfur atom will be tetrahedral. The S-N bond to the piperazine ring is likely to be in an equatorial position to minimize steric hindrance.[1]
-
Torsional Angles: The key points of flexibility are the rotations around the Aryl-S and S-N bonds. The dihedral angle between the aniline ring and the S-N bond will be a critical conformational parameter.
Intermolecular Interactions and Crystal Packing
The primary amino group (-NH₂) and the sulfonyl group (-SO₂) are potent hydrogen bond donors and acceptors, respectively. These interactions are expected to dominate the crystal packing.
-
Primary Hydrogen Bonding Motif: A strong and highly probable interaction is the hydrogen bond between the amino group of one molecule and a sulfonyl oxygen of a neighboring molecule (N-H···O). Such interactions frequently lead to the formation of dimers, chains, or sheets in sulfonamide crystals.[7]
-
Three-Dimensional Network: The combination of N-H···O and weaker C-H···O or C-H···π interactions would likely link these primary motifs into a stable three-dimensional framework.[1]
The following table presents hypothetical, yet plausible, crystallographic data for a potential polymorph of the title compound, based on typical values for similar structures.
| Parameter | Hypothetical Value | Rationale / Significance |
| Formula | C₁₁H₁₇N₃O₂S | Chemical composition of the molecule. |
| Crystal System | Monoclinic | A common crystal system for organic molecules of this type.[1] |
| Space Group | P2₁/c | A very common centrosymmetric space group for organic molecules. |
| a (Å) | 10.5 | Unit cell dimensions define the size and shape of the repeating lattice. |
| b (Å) | 16.0 | |
| c (Å) | 8.5 | |
| β (°) | 105 | |
| Volume (ų) | 1375 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Density (calc.) | 1.23 g/cm³ | Calculated density, useful for material characterization. |
| Key H-Bond (D-H···A) | N-H···O | The primary intermolecular interaction governing crystal packing. |
| H-Bond Distance (Å) | ~2.9 - 3.1 | Typical distance for a moderate strength hydrogen bond. |
Complementary Solid-State Characterization
Crystallographic techniques should always be complemented by thermal analysis to build a complete and self-validating picture of the material's solid-state properties.
Caption: Integration of complementary analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is invaluable for identifying melting points, glass transitions, and solid-solid phase transitions (polymorphism).
Protocol 5: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the powder into an aluminum pan and seal it.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: An endothermic peak will indicate the melting point (Tm) of the crystalline material. The area under the peak corresponds to the enthalpy of fusion (ΔHfus). Sharp, high-melting endotherms are characteristic of stable crystalline solids.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the presence of residual solvent or water (hydrates).
Protocol 6: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the powder in a tared TGA pan.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.
-
Data Analysis: A stable compound will show a flat baseline until the onset of decomposition. A mass loss at temperatures below ~120°C may indicate the presence of residual solvent or non-stoichiometric water.
Conclusion and Forward Outlook
A comprehensive crystal structure analysis, integrating SC-XRD, PXRD, and thermal methods, provides the foundational knowledge required for the successful development of a new pharmaceutical candidate like this compound. This guide outlines a robust, field-proven workflow for this characterization. By elucidating the precise three-dimensional structure and understanding the forces that govern crystal packing, scientists can anticipate and mitigate risks associated with polymorphism, poor stability, and suboptimal bioavailability.[1][2] This structured approach ensures that the chosen solid form of the API is not only effective but also safe, stable, and manufacturable, paving the way for its progression through the development pipeline.
References
- 1. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. inter-chem.pl [inter-chem.pl]
- 4. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline is a key organic intermediate, valuable in the synthesis of pharmacologically active molecules. Its structure, combining an aniline moiety, a sulfonamide linker, and an N-methylpiperazine group, makes it a versatile building block in medicinal chemistry. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The causality behind experimental choices and the logic of spectral interpretation are detailed to provide field-proven insights for professionals in drug development.
| Compound Identification | |
| IUPAC Name | This compound |
| CAS Number | 21623-68-7[1][2][3][4] |
| Molecular Formula | C₁₁H₁₇N₃O₂S[1][2][3][4] |
| Molecular Weight | 255.34 g/mol [2][3][4] |
| Chemical Structure | CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its complex structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides a quantitative map of all hydrogen atoms in the molecule, revealing crucial information about the distinct chemical environments of the aromatic, piperazine, methyl, and amine protons.
A robust and reproducible protocol is critical for acquiring high-quality NMR data. The following steps ensure sample purity and optimal spectrometer performance.
Caption: Workflow for preparing an NMR sample.
While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, its ¹H NMR spectrum can be reliably predicted based on established chemical shift principles and data from analogous structures like sulfanilamide and N-methylpiperazine.[5][6]
| Assignment (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ha) | ~ 7.50 | Doublet (d) | 2H |
| Aromatic (Hb) | ~ 6.65 | Doublet (d) | 2H |
| Aniline (-NH₂) | ~ 6.05 | Broad Singlet (br s) | 2H |
| Piperazine (-CH₂-N-SO₂) | ~ 3.05 | Triplet (t) | 4H |
| Piperazine (-CH₂-N-CH₃) | ~ 2.40 | Triplet (t) | 4H |
| N-Methyl (-NCH₃) | ~ 2.20 | Singlet (s) | 3H |
-
Aromatic Protons (Ha, Hb): The aniline ring protons are expected to appear as a classic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-withdrawing sulfonyl group (Ha) are deshielded and appear downfield (~7.50 ppm), while the protons ortho to the electron-donating amino group (Hb) are shielded and appear upfield (~6.65 ppm).
-
Aniline Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet around 6.05 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
Piperazine Protons: The piperazine ring exhibits two distinct sets of methylene protons. The four protons adjacent to the sulfonyl group are deshielded and appear as a triplet around 3.05 ppm. The four protons adjacent to the N-methyl group are more shielded, appearing as a triplet around 2.40 ppm. The triplet multiplicity arises from coupling to the adjacent methylene protons.
-
N-Methyl Protons (-NCH₃): The three protons of the methyl group are in a unique environment and will appear as a sharp singlet at approximately 2.20 ppm.
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, confirming the carbon framework and the presence of quaternary carbons.
| Assignment (Carbon) | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-S) | ~ 152.0 |
| Aromatic (C-NH₂) | ~ 129.5 |
| Aromatic (CH, ortho to S) | ~ 125.0 |
| Aromatic (CH, ortho to N) | ~ 112.5 |
| Piperazine (-CH₂-N-SO₂) | ~ 52.5 |
| Piperazine (-CH₂-N-CH₃) | ~ 46.5 |
| N-Methyl (-NCH₃) | ~ 45.0 |
-
Aromatic Carbons: Four distinct signals are expected for the aromatic ring. The two quaternary carbons, one attached to the sulfonyl group (~152.0 ppm) and the other to the amino group (~129.5 ppm), will have different chemical shifts due to the opposing electronic effects of these substituents. The two sets of protonated carbons will also be distinct.
-
Piperazine and Methyl Carbons: The aliphatic region will show three signals corresponding to the two non-equivalent methylene carbons of the piperazine ring and the N-methyl carbon. The carbons closer to the electron-withdrawing sulfonyl group will be further downfield.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).
Experimental Protocol: KBr Pellet Method
This solid-state method is a classic and reliable way to obtain high-quality IR spectra for crystalline samples.
Caption: Workflow for IR analysis via the KBr pellet method.
Characteristic IR Absorption Bands
The IR spectrum of this compound will display key absorption bands confirming the presence of its defining functional groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment | Intensity |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Aniline -NH₂ | Medium-Strong |
| 3050 - 3000 | C-H Stretch | Aromatic C-H | Medium |
| 2950 - 2800 | C-H Stretch | Aliphatic (Piperazine, -CH₃) | Medium-Strong |
| 1620 - 1580 | C=C Stretch | Aromatic Ring | Strong |
| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂-) | Strong |
| 1170 - 1145 | S=O Symmetric Stretch | Sulfonamide (-SO₂-)[7] | Strong |
| 950 - 910 | S-N Stretch | Sulfonamide (S-N) | Medium |
-
Aniline N-H Stretches: The presence of a primary amine is unequivocally confirmed by two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
-
Sulfonamide S=O Stretches: The most characteristic feature of the sulfonamide group is the presence of two very strong absorption bands for the asymmetric (~1330 cm⁻¹) and symmetric (~1160 cm⁻¹) stretching of the S=O bonds.[7] These intense peaks are a definitive marker for the sulfonyl moiety.
-
C-H Stretches: The spectrum will show aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the piperazine and methyl groups below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Strong absorptions in the 1620-1580 cm⁻¹ region confirm the presence of the benzene ring.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar, thermally labile molecules like the target compound. It typically protonates the molecule, allowing for the determination of its molecular weight.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving protonated molecular ions [M+H]⁺ in the gas phase.
-
Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.
Expected Mass Spectrum Data
-
Calculated Monoisotopic Mass: 255.1041 g/mol
-
Expected [M+H]⁺ Ion: m/z 256.1119
Proposed Fragmentation Pathway
Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecule [M+H]⁺ will fragment in a predictable manner. The analysis of these fragments helps to piece together the molecular structure. A common fragmentation pathway for aromatic sulfonamides involves the elimination of SO₂.[8][9] Additionally, cleavage of the piperazine ring is a characteristic fragmentation route.[10][11]
Caption: Key fragmentation steps for the protonated molecule.
-
[M+H]⁺ (m/z 256.1): This is the protonated molecular ion, confirming the molecular weight of the compound.
-
Fragment B (m/z 100.1): A major fragment resulting from the cleavage of the S-N bond, releasing the stable N-methylpiperazine cation.
-
Fragment A (m/z 157.1): Cleavage of the C-S bond between the phenyl ring and the sulfur atom, leading to the 4-aminobenzenesulfonyl cation.
-
Fragment C (m/z 57.1): A common fragment from the breakdown of the piperazine ring.
Conclusion
The collective application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. NMR spectroscopy elucidates the precise arrangement of protons and carbons. IR spectroscopy confirms the presence of key functional groups—the aniline amine, the sulfonamide, and aliphatic moieties. Mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This comprehensive spectroscopic profile serves as a crucial, self-validating reference for scientists and researchers, ensuring the identity and quality of this important chemical intermediate in the rigorous pipeline of drug discovery and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-[(4-Methylpiperazine-1-)sulfonyl]aniline | CAS: 21623-68-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. scbt.com [scbt.com]
- 4. 21623-68-7 CAS MSDS (4-[(4-Methylpiperazine-1-)sulfonyl]aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 1-Methylpiperazine(109-01-3) 1H NMR [m.chemicalbook.com]
- 7. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Organic Solvent Solubility of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline for Pharmaceutical Development
Executive Summary
This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility data of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline in various organic solvents. Solubility is a critical physicochemical parameter that profoundly impacts the developability of an active pharmaceutical ingredient (API), influencing everything from process chemistry and formulation design to bioavailability and therapeutic efficacy.[1][2] This document, intended for researchers, chemists, and drug development professionals, details the key molecular attributes of the target compound that govern its solubility. It provides a theoretical foundation for solubility based on solute-solvent interactions and presents the industry-standard "shake-flask" method as a robust protocol for experimental determination.[3][4] By synthesizing theoretical principles with a detailed, actionable experimental workflow, this guide serves as a self-contained resource for generating reliable and reproducible solubility data essential for advancing pharmaceutical candidates.
Introduction
This compound (CAS No. 21623-68-7) is a sulfonamide-containing compound featuring a complex molecular architecture that includes a basic aniline moiety and a tertiary amine within a piperazine ring.[5] These functional groups impart a specific polarity and potential for hydrogen bonding, making its interaction with solvents a critical area of study. In pharmaceutical development, poor solubility is a primary cause of unpredictable in vitro results, low bioavailability, and formulation challenges.[6][7] Therefore, a thorough characterization of an API's solubility profile across a range of pharmaceutically relevant organic solvents is not merely a data collection exercise; it is a foundational step in risk mitigation and rational drug design. This guide explains the causal relationships between the compound's structure and its solubility behavior and provides the necessary protocols to quantify this critical property accurately.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Understanding these attributes allows for the prediction of solubility trends and informs the selection of appropriate solvents for processing, formulation, and analytical testing.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N₃O₂S | [5] |
| Molecular Weight | 255.34 g/mol | [5] |
| CAS Number | 21623-68-7 | [5] |
| Predicted pKa | 6.38 ± 0.42 | [5] |
| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |[5] |
The key structural features influencing solubility are:
-
Sulfonyl Group (S(=O)₂): This is a highly polar group and a strong hydrogen bond acceptor.
-
Aniline Moiety (-C₆H₄-NH₂): The primary amine is a hydrogen bond donor and acceptor and possesses a basic character.
-
N-Methylpiperazinyl Group: This group contains two tertiary amines, which are basic and can act as hydrogen bond acceptors. The piperazine ring contributes to the molecule's overall polarity and potential for specific solvent interactions.[8]
The predicted pKa of ~6.38 suggests that the compound is a weak base.[5] While this guide focuses on organic solvents, this property is critical as it indicates that solubility in protic or acidic solvent systems could be significantly different from that in neutral, aprotic systems due to the potential for salt formation.
Principles of Solubility in Organic Solvents
The adage "like dissolves like" is the guiding principle for predicting solubility.[9] This means a solute will dissolve best in a solvent that has a similar polarity and intermolecular interaction potential.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the multiple hydrogen bond acceptors (sulfonyl oxygens, piperazine nitrogens) and the hydrogen bond-donating aniline group on the target molecule, strong interactions and favorable solubility are anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments and can act as hydrogen bond acceptors but lack a donating proton. They are expected to be effective solvents, particularly DMSO, which is a powerful solvent for a wide range of organic compounds.[2]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. Due to the high polarity imparted by the sulfonamide and piperazine functionalities, the solubility of this compound is expected to be very low in nonpolar solvents.
Studies on other sulfonamides have shown that solubility can be manipulated through the use of solvent mixtures, where the polarity can be finely tuned to maximize solute-solvent interactions.[10]
Experimental Determination of Equilibrium Solubility
To obtain definitive and reliable data, the thermodynamic equilibrium solubility must be determined experimentally. The saturation shake-flask method is the universally recognized gold standard for this purpose due to its robustness and direct measurement of the equilibrium state.[3][4][11]
The Shake-Flask Method Workflow
The following diagram illustrates the logical flow of the shake-flask method, a self-validating protocol designed to ensure accuracy and reproducibility.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Detailed Step-by-Step Protocol
This protocol describes a robust method for determining the equilibrium solubility of this compound.
-
Preparation of Materials:
-
Accurately weigh the test compound.
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile/water) for generating an HPLC calibration curve.
-
-
Sample Preparation:
-
Into a series of glass vials, add an excess amount of the solid compound. A key aspect of ensuring trustworthiness is the presence of undissolved solid at the end of the experiment, which visually confirms that equilibrium with the solid phase was possible.[3] An amount sufficient to achieve a concentration at least 5-10 times the expected solubility is recommended.
-
Add a precise volume of the desired organic solvent to each vial.
-
Run each solvent condition in triplicate to assess variability.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C) and agitate vigorously.[12]
-
The time required to reach equilibrium can vary significantly and must be established. It is recommended to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change (e.g., <5%).[11]
-
-
Phase Separation:
-
After equilibration, separate the saturated solution from the excess solid. This is a critical step where errors can be introduced.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.[9]
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[13] The choice of filter is important to prevent adsorption of the solute, which can lead to artificially low solubility values.[4]
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV method. HPLC is preferred over simple UV spectrophotometry because it can separate the main compound from any potential impurities or degradants, ensuring accurate quantification.[3]
-
Construct a calibration curve using the prepared standard solutions.
-
-
Data Analysis and Reporting:
-
Calculate the concentration of the compound in the saturated solution by applying the dilution factor to the value obtained from the calibration curve.
-
Report the solubility as an average of the triplicate measurements, typically in mg/mL or mol/L, specifying the solvent and the temperature.
-
Representative Solubility Data Framework
Specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in public literature and must be determined empirically via the protocol described above. The following table provides a structured format for reporting such experimentally determined data.
Table 2: Experimental Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| -- Data to be populated by experimental results -- | |||
| Hexane | Nonpolar | ||
| Toluene | Nonpolar, Aromatic | ||
| Dichloromethane | Halogenated | ||
| Ethyl Acetate | Polar Aprotic, Ester | ||
| Acetone | Polar Aprotic, Ketone | ||
| Acetonitrile | Polar Aprotic, Nitrile | ||
| Isopropanol | Polar Protic, Alcohol | ||
| Ethanol | Polar Protic, Alcohol | ||
| Methanol | Polar Protic, Alcohol | ||
| Dimethylformamide (DMF) | Polar Aprotic, Amide |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic, Sulfoxide | | |
Based on chemical principles, the highest solubility is expected in polar aprotic solvents like DMSO and DMF, followed by polar protic solvents like methanol and ethanol. The lowest solubility is anticipated in nonpolar solvents like hexane.
Conclusion
The solubility of this compound in organic solvents is a complex function of its multiple polar functional groups. A comprehensive understanding of this property is indispensable for its successful development as a pharmaceutical agent. While theoretical principles provide a strong basis for predicting solubility trends, precise and reliable data can only be obtained through rigorous experimental measurement. The shake-flask method, coupled with HPLC analysis, represents the gold-standard protocol for determining thermodynamic equilibrium solubility. By following the detailed workflow presented in this guide, researchers and scientists can generate the high-quality, trustworthy data needed to make informed decisions in process development, formulation, and preclinical evaluation, ultimately accelerating the journey from discovery to clinical application.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. rheolution.com [rheolution.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. scispace.com [scispace.com]
- 5. guidechem.com [guidechem.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. who.int [who.int]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
Substituted Piperazine Sulfonamides: A Technical Guide for Drug Discovery and Development
This guide provides an in-depth exploration of substituted piperazine sulfonamides, a versatile scaffold in modern medicinal chemistry. We will delve into the core principles of their synthesis, dissect the nuances of their structure-activity relationships (SAR), and explore their diverse therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices and the establishment of self-validating systems for protocols.
The Piperazine Sulfonamide Scaffold: A Privileged Structure
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of properties that make it a favored motif in drug design.[1] Its conformational flexibility allows it to adapt to various binding pockets, while the basicity of the nitrogen atoms can be modulated to optimize pharmacokinetic properties and target engagement.[1] When coupled with a sulfonamide linker, the resulting piperazine sulfonamide scaffold gains an additional layer of versatility. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target binding and influencing physicochemical properties such as solubility and metabolic stability. This combination has led to the development of a wide array of biologically active molecules with therapeutic potential across multiple disease areas.[2]
Synthetic Strategies: Building the Core
The synthesis of substituted piperazine sulfonamides is a well-established yet adaptable process, generally involving the coupling of a substituted piperazine with a sulfonyl chloride. The choice of specific reagents and reaction conditions is critical and is dictated by the desired substitution pattern and the chemical properties of the starting materials.
General Synthetic Protocol
A common and efficient method for the synthesis of N-arylpiperazine sulfonamides involves the reaction of an N-arylpiperazine with an arylsulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of 1-(Arylsulfonyl)-4-arylpiperazines
-
Dissolution: Dissolve the N-arylpiperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Addition of Sulfonyl Chloride: Slowly add the desired arylsulfonyl chloride (1 equivalent) to the reaction mixture at room temperature. The reaction is often exothermic, and for sensitive substrates, cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, wash the reaction mixture with water and brine to remove the base hydrochloride salt and any water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted piperazine sulfonamide.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like DCM and THF are chosen because they are unreactive towards the reactants and effectively solubilize both the piperazine and the sulfonyl chloride.
-
Base: A non-nucleophilic amine base is crucial to neutralize the HCl generated during the reaction without competing with the piperazine for the sulfonyl chloride. An excess of the base ensures the complete neutralization of the acid.
-
Reaction Temperature: Room temperature is generally sufficient for this reaction. However, controlling the temperature is important to prevent potential side reactions, especially with highly reactive sulfonyl chlorides.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of substituted piperazine sulfonamides.
Therapeutic Applications and Mechanisms of Action
Substituted piperazine sulfonamides have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.
Antiviral Activity: Targeting HIV-1 Reverse Transcriptase
A significant area of investigation for piperazine sulfonamides has been in the development of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[3]
Mechanism of Action: NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, distant from the active site.[4][5] This binding induces a conformational change in the enzyme, which allosterically inhibits its DNA polymerase activity, thereby preventing the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[4][5]
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of compounds against HIV-1 reverse transcriptase.
-
Plate Preparation: Use a streptavidin-coated 96-well plate.
-
Reaction Mixture: Prepare a reaction mixture containing a reaction buffer, a template/primer hybrid (e.g., poly(A) x oligo(dT)15), and digoxigenin- and biotin-labeled nucleotides.
-
Inhibitor Addition: Add varying concentrations of the test compound (piperazine sulfonamide derivative) to the wells. Include a positive control (known inhibitor) and a negative control (no inhibitor).
-
Enzyme Addition: Add a known amount of recombinant HIV-1 reverse transcriptase to each well to initiate the reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C to allow for the synthesis of the biotin- and digoxigenin-labeled cDNA.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add an anti-digoxigenin-peroxidase (POD) conjugate, which will bind to the newly synthesized cDNA.
-
After another wash step, add a peroxidase substrate (e.g., ABTS).
-
-
Measurement: Measure the absorbance of the resulting colorimetric product using a microplate reader. The intensity of the color is proportional to the amount of cDNA synthesized and thus inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1][6][7][8]
Signaling Pathway Visualization:
Caption: Mechanism of HIV-1 Reverse Transcriptase inhibition by piperazine sulfonamides.
Anticancer Activity: Targeting the Bcl-2 Family
Substituted piperazine sulfonamides have emerged as promising anticancer agents by targeting the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis (programmed cell death).[9][10]
Mechanism of Action: In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, preventing cancer cells from undergoing apoptosis. Piperazine sulfonamide inhibitors can bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[11][12] This releases Bax and Bak, which then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately triggering apoptosis.[11][12]
Experimental Protocol: Bcl-2 Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of a compound for the Bcl-2 protein.
-
Reagents:
-
Assay Setup: In a microplate, combine the Bcl-2 protein and the fluorescently labeled peptide at concentrations that result in a significant polarization signal.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The binding of the test compound to Bcl-2 will displace the fluorescent peptide, causing a decrease in the polarization signal. Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14]
Signaling Pathway Visualization:
Caption: Inhibition of the Bcl-2 anti-apoptotic pathway by piperazine sulfonamides.
Central Nervous System (CNS) Applications: Targeting BACE1
Substituted piperazine sulfonamides are also being investigated for the treatment of neurodegenerative disorders, such as Alzheimer's disease, by targeting the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[15]
Mechanism of Action: BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage generates a fragment that is subsequently cleaved by γ-secretase to produce amyloid-β (Aβ) peptides, which aggregate to form the characteristic amyloid plaques in the brains of Alzheimer's patients. Piperazine sulfonamide inhibitors bind to the active site of BACE1, preventing the cleavage of APP and thereby reducing the production of Aβ peptides.[15]
Experimental Protocol: BACE1 Enzyme Inhibition Assay (FRET)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure BACE1 activity.
-
Reagents:
-
Recombinant BACE1 enzyme.
-
A FRET-based peptide substrate containing the BACE1 cleavage site, flanked by a fluorophore and a quencher.
-
Test compound (piperazine sulfonamide derivative).
-
-
Assay Setup: In a microplate, add the FRET substrate and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the BACE1 enzyme.
-
Incubation: Incubate the plate at 37°C. In the absence of an inhibitor, BACE1 will cleave the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Measurement: Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The rate of increase in fluorescence is proportional to the BACE1 activity. Calculate the IC50 value of the test compound by plotting the initial reaction rates against the inhibitor concentrations.[4][5][11]
Signaling Pathway Visualization:
Caption: Inhibition of the amyloidogenic pathway through BACE1 by piperazine sulfonamides.
Structure-Activity Relationship (SAR) Analysis
The biological activity of substituted piperazine sulfonamides is highly dependent on the nature and position of the substituents on both the piperazine and the arylsulfonyl moieties. A systematic exploration of these substitutions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Data Presentation: SAR of Piperazine Sulfonamide Inhibitors
The following tables summarize the SAR for piperazine sulfonamides targeting different enzymes, with inhibitory activities expressed as IC50 values.
Table 1: SAR of Piperazine Sulfonamides as BACE1 Inhibitors
| Compound | R1 (on Piperazine) | R2 (on Sulfonyl) | BACE1 IC50 (nM) | Reference |
| 1 | H | 4-F | 50 | [15] |
| 2 | CH3 | 4-F | 25 | [15] |
| 3 | H | 3,4-di-F | 15 | [15] |
| 4 | CH3 | 3,4-di-F | 8 | [15] |
Table 2: SAR of Piperazine Sulfonamides as HIV-1 Reverse Transcriptase Inhibitors
| Compound | R1 (on Piperazine) | R2 (on Sulfonyl) | HIV-1 RT IC50 (µM) | Reference |
| 5 | 4-Cl-Ph | 4-CH3-Ph | 0.5 | [3] |
| 6 | 4-F-Ph | 4-CH3-Ph | 0.8 | [3] |
| 7 | 4-Cl-Ph | 4-Cl-Ph | 0.2 | [3] |
| 8 | 4-F-Ph | 4-Cl-Ph | 0.3 | [3] |
Table 3: SAR of Piperazine Sulfonamides as Bcl-2 Inhibitors
| Compound | R1 (on Piperazine) | R2 (on Sulfonyl) | Bcl-2 Binding IC50 (µM) | Reference |
| 9 | H | 4-NO2-Ph | 5.2 | [9] |
| 10 | H | 4-CN-Ph | 3.8 | [9] |
| 11 | CH3 | 4-NO2-Ph | 2.1 | [9] |
| 12 | CH3 | 4-CN-Ph | 1.5 | [9] |
Field-Proven Insights from SAR Data:
-
Substitution on the Piperazine Ring: In many cases, small alkyl substitutions on the second nitrogen of the piperazine ring can enhance potency, potentially by providing additional hydrophobic interactions within the binding pocket.
-
Substitution on the Arylsulfonyl Moiety: The electronic properties of the substituents on the arylsulfonyl ring play a critical role. Electron-withdrawing groups, such as halogens or nitro groups, often lead to increased potency. The position of the substituent is also crucial, with para-substitution frequently being optimal.
-
Causality: The observed SAR trends can be rationalized by considering the specific interactions between the inhibitor and the amino acid residues in the target's binding site. For example, an electron-withdrawing group on the sulfonyl ring can enhance the hydrogen bonding capability of the sulfonamide group.
Conclusion and Future Directions
Substituted piperazine sulfonamides represent a highly valuable and versatile scaffold in drug discovery. Their synthetic accessibility, coupled with the tunable nature of their physicochemical and pharmacological properties, has led to the identification of potent inhibitors for a range of therapeutic targets. The in-depth understanding of their synthesis, mechanism of action, and SAR provides a solid foundation for the rational design of next-generation drug candidates.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing inhibitors with high selectivity for their intended target over related proteins to minimize off-target effects and improve safety profiles.
-
Optimizing Pharmacokinetics: Fine-tuning the scaffold to enhance properties such as oral bioavailability, metabolic stability, and brain penetration for CNS targets.
-
Exploring New Therapeutic Areas: Leveraging the versatility of the piperazine sulfonamide scaffold to explore its potential against other disease targets.
The continued exploration of this privileged structure holds significant promise for the development of novel and effective therapies for a wide range of human diseases.
References
- 1. xpressbio.com [xpressbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
An In-Depth Technical Guide to the Biological Activity and Therapeutic Potential of the 4-(Piperazinylsulfonyl)aniline Scaffold, Centered on 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
Executive Summary
The piperazine ring and the sulfonamide group are cornerstone pharmacophores in modern drug discovery, each contributing unique physicochemical and biological properties that enhance therapeutic potential. When combined into a 4-(piperazinylsulfonyl)aniline scaffold, they create a versatile platform for developing targeted inhibitors and modulators of various biological systems. This technical guide centers on the representative molecule, this compound, to explore the vast biological landscape of this chemical class. While this specific molecule often serves as a crucial synthetic intermediate, its core structure is present in numerous potent agents. We will delve into the known and potential biological activities stemming from this scaffold, including anticancer, enzyme inhibitory, and antimicrobial effects. This document provides researchers, scientists, and drug development professionals with a synthesis of current knowledge, detailed experimental protocols for evaluation, and insights into the structure-activity relationships that drive the therapeutic promise of this scaffold.
Chapter 1: Introduction to the this compound Scaffold
Chemical Structure and Properties
The core molecule, this compound, is an aromatic amine featuring a sulfonamide linker to a methylpiperazine moiety. This structure provides a unique combination of rigidity and flexibility, with hydrogen bond donors and acceptors that are critical for molecular recognition by biological targets.
-
IUPAC Name: this compound
-
CAS Number: 21623-68-7
-
Molecular Formula: C₁₁H₁₇N₃O₂S
-
Molecular Weight: 271.34 g/mol
-
InChI Key: YEKKOBZSGMPECJ-UHFFFAOYSA-N
The Pharmacophoric Significance of the Piperazine and Sulfonamide Moieties
The biological versatility of this scaffold can be attributed to its two key functional groups:
-
Piperazine Ring: This heterocyclic motif is a common feature in many pharmaceuticals.[1] Its basic nitrogen atoms are often protonated at physiological pH, which can enhance aqueous solubility and facilitate critical ionic interactions with acidic residues in protein binding pockets. The N-methyl group, as seen in the title compound, can influence potency, selectivity, and metabolic stability.
-
Sulfonamide Group: The arylsulfonamide moiety is a classic zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases.[2] It is also a versatile linker and a key structural element in a wide range of therapeutics, including kinase inhibitors and antibacterials.
General Synthesis Pathway
The synthesis of 4-(piperazinylsulfonyl)aniline derivatives typically involves a multi-step process. A common and efficient route begins with the sulfonyl chloride derivative of a protected aniline or a nitrobenzene precursor, followed by reaction with the appropriate piperazine and a final deprotection or reduction step.
A representative synthesis for a related analog, 4-(piperazin-1-ylsulfonyl)aniline, involves the catalytic hydrogenation of a nitro-precursor using Palladium on carbon (Pd/C), which reduces the nitro group to the primary amine of the aniline.[3]
Caption: General workflow for the synthesis of the aniline moiety via catalytic hydrogenation.
Chapter 2: Key Biological Activities and Therapeutic Applications
The 4-(piperazinylsulfonyl)aniline scaffold has given rise to derivatives with a wide spectrum of biological activities. The following sections explore the most prominent of these, focusing on the underlying mechanisms of action.
Anticancer Activity: Kinase Inhibition
Dysregulation of protein kinase signaling is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.[4] The sulfonylpiperazine moiety is a key feature in several potent kinase inhibitors.
The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism that is frequently hyperactivated in human cancers.[5][6] Several potent PI3K inhibitors incorporate a sulfonylpiperazine-like scaffold. For instance, GDC-0941 (Pictilisib) is a potent, orally bioavailable inhibitor of Class I PI3K that features a 4-methanesulfonyl-piperazin-1-ylmethyl group.[4] Similarly, CYH33, a selective PI3Kα inhibitor, also contains a methylsulfonyl-piperazinyl-methyl moiety.[5] These examples underscore the utility of the N-sulfonylpiperazine scaffold in targeting the ATP-binding pocket of PI3K isoforms.
Caption: The PI3K/Akt signaling pathway and the point of intervention for scaffold-based inhibitors.
The BCR-ABL fusion protein is the causative driver of chronic myeloid leukemia (CML). The pioneering ABL kinase inhibitor, Imatinib, contains an N-methylpiperazine group that is crucial for its activity.[7] More recent work on overcoming Imatinib resistance has led to the development of novel inhibitors, such as CHMFL-ABL-121, which incorporates a 4-methylpiperazin-1-yl moiety and demonstrates high potency against a variety of ABL mutants, including the gatekeeper T315I mutation.[8] This highlights the enduring importance of this scaffold in designing next-generation CML therapies.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.[9][10] The arylsulfonamide group is the quintessential zinc-binding function for CA inhibitors.
Derivatives containing the 4-(piperazinylsulfonyl)aniline scaffold are actively investigated as CA inhibitors. By modifying the aniline and piperazine portions of the molecule, it is possible to achieve selective inhibition of different CA isoforms.[11] For example, targeting tumor-associated isoforms hCA IX and XII, which are involved in pH regulation and tumor progression, is a promising strategy for cancer therapy.[11]
Antimicrobial and Anti-Infective Properties
The piperazine scaffold is a frequent component of antimicrobial agents. Various derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and antimalarial properties.
-
Antibacterial Activity: Hybrid molecules combining the piperazine moiety with other known antibacterial pharmacophores, such as quinolones, have shown promising activity.[12][13] These compounds can target essential bacterial enzymes like DNA gyrase.[13] Other piperazinyl benzanilides have demonstrated bactericidal activity against challenging pathogens like Acinetobacter baumannii and Staphylococcus aureus.[14]
-
Antimalarial Activity: The quinazoline scaffold, when combined with a sulfonyl-piperazine linker, has yielded potent antimalarial compounds with low micromolar activity against Plasmodium falciparum and favorable cytotoxicity profiles.[15]
Chapter 3: Experimental Protocols for Biological Evaluation
To rigorously assess the or its novel derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for primary screening.
Protocol: In Vitro Cytotoxicity Screening via MTT Assay
This assay determines a compound's effect on the metabolic activity of cultured cancer cells, providing a measure of cytotoxicity or cytostatic activity. It is a foundational step in anticancer drug screening.
Causality: The assay relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer[16]) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol measures a compound's ability to inhibit the esterase activity of a purified CA isoform, a commonly used and reliable method for screening CA inhibitors.
Causality: Carbonic anhydrase can hydrolyze certain esters, such as 4-nitrophenyl acetate (NPA), leading to the production of 4-nitrophenolate, a yellow-colored product. An inhibitor will slow this reaction, resulting in a reduced rate of color development, which can be monitored spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4). Prepare stock solutions of the purified human CA isoform (e.g., hCA II or hCA IX), the substrate (NPA in acetonitrile), and the test compound (in DMSO).
-
Assay Setup: In a 96-well plate, add buffer, the CA enzyme solution, and varying concentrations of the test compound. Include a positive control (e.g., Acetazolamide) and a negative control (no inhibitor).
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the NPA substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Plot the percentage of enzyme activity versus the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.
Chapter 4: Data Summary and Future Directions
While specific quantitative data for the parent this compound is sparse in public literature, the activity of its close analogs provides compelling evidence of the scaffold's potential.
Table 1: Representative Biological Activities of Analogs
| Compound Class/Example | Target/Assay | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| Piperazine-Nitroimidazole Hybrid (9g) | Anticancer (MCF-7 cells) | IC₅₀ | 2.00 µM | [17] |
| Piperazinyl Amidrazone Derivative | Anticancer (Leukemia cells) | GI₅₀ | 4.73 µM | [18] |
| PI3Kα Inhibitor (CYH33) | PI3Kα Enzyme | IC₅₀ | 5.9 nM | [5] |
| ABL Kinase Inhibitor (CHMFL-ABL-121) | ABL T315I Mutant | IC₅₀ | 0.2 nM | [8] |
| Quinazoline-Sulfonamide Hybrid (27) | Antimalarial (P. falciparum) | IC₅₀ | 2.9 µM |[15] |
Future Directions
The 4-(piperazinylsulfonyl)aniline scaffold is a rich platform for further drug discovery efforts. Future research should focus on:
-
Systematic Library Synthesis: Creating a focused library of derivatives by modifying substitutions on the aniline ring and exploring different N-substituents on the piperazine ring to build a comprehensive Structure-Activity Relationship (SAR).
-
Broad-Spectrum Kinase Screening: Testing new analogs against a large panel of kinases to identify novel and selective inhibitors for oncology and other therapeutic areas.
-
Isoform-Selective CA Inhibitors: Designing derivatives with features intended to exploit structural differences between the active sites of various CA isoforms to develop highly selective inhibitors, particularly for anticancer (hCA IX/XII) and antiglaucoma applications.
-
Pharmacokinetic Profiling: Evaluating promising lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they possess the necessary characteristics for in vivo efficacy.
By leveraging the foundational knowledge of this versatile scaffold and employing rigorous biological evaluation, the development of novel and effective therapeutics can be significantly advanced.
References
- 1. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 4-(PIPERAZIN-1-YLSULFONYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [ N-11C- methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]- N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 10. singlecare.com [singlecare.com]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline Analogs
Abstract
The 4-[(4-methyl-1-piperazinyl)sulfonyl]aniline scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth technical exploration of the key therapeutic targets for analogs derived from this scaffold. We will dissect the scientific rationale and experimental validation for three primary therapeutic areas: oncology, infectious diseases, and the inhibition of metalloenzymes. For each identified target, this document furnishes a detailed analysis of its role in pathology, presents structure-activity relationship (SAR) data for relevant analogs, and provides comprehensive, step-by-step experimental protocols for target validation and compound characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the discovery of novel therapeutics.
Part 1: The this compound Scaffold: A Privileged Moiety
The this compound core is a composite of three key pharmacophoric subunits: a sulfonamide group, a piperazine ring, and an aniline moiety. This unique combination confers favorable physicochemical properties, including aqueous solubility imparted by the basic piperazine nitrogen and the ability to engage in a variety of non-covalent interactions crucial for target binding. The sulfonamide group, a well-established zinc-binding group, opens avenues for targeting metalloenzymes, while the overall structure serves as an effective scaffold for kinase inhibition. The archetypal example of this scaffold's success is found in the structure of Imatinib, a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML)[1][2]. The modular nature of the scaffold allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles, making it a highly attractive starting point for drug discovery campaigns.
Part 2: Anticancer Targets: Exploiting Kinase Dependencies
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold has proven to be a particularly fruitful template for the development of potent and selective kinase inhibitors.
ABL and c-KIT Kinases: Foundational Targets in Oncology
The Abelson murine leukemia viral oncogene homolog 1 (ABL) and the KIT proto-oncogene, receptor tyrosine kinase (c-KIT) are well-validated targets in oncology. The fusion protein BCR-ABL is the causative agent of CML, while activating mutations in c-KIT drive the majority of gastrointestinal stromal tumors (GISTs)[1][3][4].
Analogs of the this compound scaffold have demonstrated potent inhibitory activity against both wild-type and mutant forms of these kinases. The "tail" portion of these molecules, often a substituted phenyl ring attached via an amide linkage, can be modified to achieve high affinity and selectivity. For instance, compound CHMFL-ABL-121 exhibits an IC50 of 2 nM against wild-type ABL and 0.2 nM against the T315I mutant, a common resistance mutation[1]. Similarly, derivative 6r shows potent inhibition of c-KIT with an IC50 of 0.14 µM[5].
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| CHMFL-ABL-121 | ABL (wild-type) | 2 | [1] |
| CHMFL-ABL-121 | ABL (T315I mutant) | 0.2 | [1] |
| AKE-72 (5) | BCR-ABL (wild-type) | < 0.5 | [6] |
| AKE-72 (5) | BCR-ABL (T315I mutant) | 9 | [6] |
| Compound 6r | c-KIT | 140 | [5] |
| Imatinib | c-KIT | 270 | [5] |
This protocol outlines a luminescent-based assay to determine the in vitro potency of test compounds against ABL or c-KIT kinases. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human ABL or c-KIT enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., Abltide for ABL, Poly(Glu,Tyr) 4:1 for c-KIT)
-
ATP solution
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO vehicle control to the wells of a 384-well plate.
-
Enzyme Preparation: Dilute the ABL or c-KIT enzyme to the desired working concentration in kinase buffer.
-
Substrate/ATP Mix: Prepare a solution containing the appropriate substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Reaction Initiation: Add 2 µL of the enzyme solution to each well, followed by 2 µL of the substrate/ATP mix.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Constitutively active BCR-ABL kinase drives CML via multiple signaling pathways.
MER Tyrosine Kinase (MERTK): An Emerging Target
MERTK is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases and is implicated in cancer cell survival, proliferation, and immune evasion[7][8]. Overexpression of MERTK is associated with a poor prognosis in various cancers.
Recent studies have shown that hybrid molecules incorporating a 1-(methylpiperidin-4-yl)aniline moiety, which is structurally related to the core scaffold of interest, can inhibit MERTK. For example, compound IK5 demonstrated an IC50 of 0.36 µM against the A549 lung cancer cell line and showed approximately 42% inhibition of MERTK at a 10 µM concentration[7][9].
| Compound ID | Cell Line | Cell Viability IC50 (µM) | % MERTK Inhibition @ 10 µM | Reference |
| IK5 | A549 (Lung) | 0.36 | ~42% | [7][9] |
| IK5 | MCF-7 (Breast) | 0.42 | Not Reported | [7] |
| IK5 | MDA-MB-231 (Breast) | 0.80 | Not Reported | [7] |
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring MERTK inhibition.
Materials:
-
Recombinant human MERTK enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer 236 (Alexa Fluor™ 647-labeled)
-
Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds serially diluted in DMSO
-
Black, low-volume 384-well assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Plating: Add 4 µL of 4X final concentration of serially diluted test compound or DMSO vehicle control to the wells.
-
Kinase/Antibody Addition: Prepare a 2X working solution of MERTK and Eu-anti-Tag antibody in kinase buffer. Add 8 µL to each well.
-
Tracer Addition: Prepare a 4X working solution of Kinase Tracer 236 in kinase buffer. Add 4 µL to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at both 620 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Determine percent inhibition relative to controls and calculate IC50 values by non-linear regression.
Phosphoinositide 3-Kinase Alpha (PI3Kα): A Central Signaling Node
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its hyperactivation, often through activating mutations in the PIK3CA gene, is a common event in many cancers. The p110α isoform of PI3K is therefore a high-priority target for cancer therapy.
Caption: The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival.
This protocol is used to assess the ability of a test compound to inhibit PI3Kα activity within a cellular context by measuring the phosphorylation status of its downstream effector, AKT.
Materials:
-
Cancer cell line with an activating PIK3CA mutation (e.g., MCF-7, SKOV-3)
-
Cell culture medium and supplements
-
Test compound
-
Growth factor (e.g., IGF-1, EGF)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total-Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with various concentrations of the test compound or DMSO vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce AKT phosphorylation.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with anti-phospho-Akt primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. c. Wash the membrane 3x with TBST. d. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane 3x with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total-Akt.
-
Densitometry: Quantify the band intensities for both phospho-Akt and total-Akt. The ratio of p-Akt/total-Akt indicates the level of pathway inhibition.
Part 3: Antimicrobial Targets: A Renewed Fight Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The piperazine-sulfonyl scaffold has emerged as a promising framework for the development of such agents.
LpxH: A Novel Target in Gram-Negative Bacteria
The enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH) is essential for the biosynthesis of lipid A, the anchor component of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria[10][11]. Inhibition of LpxH is a promising strategy as it not only blocks a vital pathway but also leads to the accumulation of toxic intermediates. A sulfonyl piperazine compound, known as AZ1, was identified as an LpxH inhibitor, validating this enzyme as a druggable target[10][11][12].
Structure-activity relationship studies have revealed that the piperazine ring is optimal for LpxH inhibition by this class of compounds[11].
This is a non-radioactive, colorimetric assay to measure LpxH activity and its inhibition. It relies on a coupling enzyme, LpxE, to release inorganic phosphate, which is then quantified using malachite green.
Materials:
-
Purified LpxH and LpxE enzymes
-
LpxH substrate: UDP-2,3-diacylglucosamine (diacyl-GlcN)
-
Assay buffer (e.g., 50 mM MES, pH 6.0, 0.1% Triton X-100)
-
Malachite Green Reagent
-
Test compounds serially diluted in DMSO
-
Clear, flat-bottom 96-well plates
-
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Reaction Setup: In each well, combine assay buffer, a defined concentration of LpxE, and the test compound or DMSO vehicle.
-
Enzyme Addition: Add LpxH enzyme to each well, except for the no-enzyme controls.
-
Reaction Initiation: Start the reaction by adding the LpxH substrate, diacyl-GlcN.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Color Development: Stop the reaction and develop the color by adding the Malachite Green Reagent. Incubate for 15-20 minutes at room temperature.
-
Data Acquisition: Measure the absorbance of each well at ~620 nm.
-
Data Analysis: Subtract the background absorbance (no-enzyme control) from all wells. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Broad-Spectrum Antibacterial Activity
Analogs of the this compound scaffold have also demonstrated broad-spectrum antibacterial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
| Compound ID | Organism | MIC (µM) | Reference |
| Compound 5c | S. aureus (MRSA) | 29 | [13] |
| Streptomycin | S. aureus (MRSA) | 17 | [13] |
| Piperacillin-Tazobactam | E. coli | 16-64 (µg/mL) | [14] |
| Imipenem | E. coli | 0.25-1 (µg/mL) | [14] |
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium, following CLSI guidelines.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution in DMSO
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: a. Select 3-5 colonies from a fresh agar plate and inoculate into CAMHB. b. Incubate at 35°C until the culture reaches the exponential growth phase. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10^6 CFU/mL.
-
Compound Dilution: a. Add 100 µL of CAMHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the test compound at 2X the highest desired concentration to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue across the plate to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1-11. The final volume will be 200 µL, and the final bacterial concentration will be ~5 x 10^5 CFU/mL. Add 100 µL of sterile CAMHB to well 12.
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Part 4: Carbonic Anhydrase Inhibition: Targeting Metalloenzymes
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[15][16]. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide group is the quintessential zinc-binding pharmacophore for CA inhibitors.
Analogs of this compound, containing the requisite sulfonamide moiety, have been investigated as inhibitors of various human CA isoforms (hCA I, II, IX, and XII). Selectivity among these isoforms is crucial, as hCA I and II are ubiquitous, while hCA IX and XII are overexpressed in hypoxic tumors and are considered validated anticancer targets[15][16][17][18].
| Compound ID | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| Compound 7 | 40.2 | 3.5 | 23.1 | 0.63 | [19] |
| Compound 10 | 49.3 | 6.0 | 20.5 | 0.79 | [19] |
| Compound 14 | 316.7 | 412.5 | Not Reported | Not Reported | [15] |
| Acetazolamide (AZA) | 278.8 | 293.4 | 25 | 5.8 | [15][19] |
This is the gold-standard method for measuring CA catalytic activity by monitoring the rapid pH change during CO2 hydration.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant hCA isoforms
-
Buffer (e.g., 20 mM HEPES, pH 7.5)
-
pH indicator (e.g., 0.2 mM Phenol Red)
-
CO2-saturated water
-
Test compounds serially diluted in a suitable solvent
-
Sodium sulfate (to maintain ionic strength)
Procedure:
-
Reagent Preparation: a. Prepare Buffer A containing the pH indicator and sodium sulfate. b. Prepare Buffer B by bubbling with pure CO2 gas to achieve saturation.
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the CA enzyme with the test compound (or vehicle) for 15 minutes at room temperature to allow for complex formation.
-
Assay Measurement: a. Load the enzyme-inhibitor solution in one syringe of the stopped-flow instrument and the CO2-saturated buffer in the other. b. Rapidly mix the two solutions. The hydration of CO2 to bicarbonate and a proton will cause a pH change, detected by the indicator's absorbance shift (e.g., at 557 nm for Phenol Red). c. Record the initial rate of the reaction (the first 5-10% of the absorbance change) over a period of 10-100 seconds.
-
Uncatalyzed Rate: Measure the uncatalyzed reaction rate in the absence of the enzyme and subtract this from the catalyzed rates.
-
Data Analysis: Determine the initial velocity for each inhibitor concentration. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation or by non-linear regression analysis of the velocity versus substrate concentration data.
Caption: Sulfonamide inhibitors coordinate to the active site zinc ion, blocking catalysis.
Part 5: Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. Its proven success in targeting protein kinases, coupled with emerging potential in antimicrobial and metalloenzyme inhibition, underscores its significance in drug discovery. The modularity of its structure allows for fine-tuning of biological activity and pharmacokinetic properties through rational design and systematic SAR exploration. Future research should focus on developing analogs with enhanced isoform selectivity for kinases and carbonic anhydrases to minimize off-target effects. In the antimicrobial space, optimizing compounds for improved penetration of the Gram-negative outer membrane remains a key challenge. The integration of computational modeling with traditional medicinal chemistry will undoubtedly accelerate the translation of promising analogs based on this privileged scaffold into next-generation clinical candidates.
References
- 1. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An anticancer C-Kit kinase inhibitor is reengineered to make it more active and less cardiotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Key Pharmaceutical Intermediates
A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data
Abstract: This technical guide provides a comprehensive overview of two key chemical building blocks relevant to drug discovery and development. It addresses a common point of confusion regarding CAS number 21623-68-7, clarifying its identity as 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline. In response to the multifaceted nature of the initial query, this guide also provides a detailed analysis of 2-amino-N-(2,3-dimethylphenyl)propanamide, a compound of interest in medicinal chemistry. The guide delves into the physicochemical properties, synthesis protocols, applications in drug development, and safety considerations for each compound, tailored for researchers, scientists, and drug development professionals.
Part 1: Clarification of Chemical Identity: CAS Number 21623-68-7
Initial research into the topic revealed a discrepancy between the specified CAS number and the chemical name provided in the user's core requirements. It is crucial to establish the correct identity of each compound to ensure scientific integrity.
-
CAS Number 21623-68-7 is unequivocally assigned to the compound 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline .
-
The compound 2-amino-N-(2,3-dimethylphenyl)propanamide is a distinct chemical entity[1].
This guide will proceed to detail the properties and applications of both compounds to provide a comprehensive resource.
Section A: 4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline (CAS: 21623-68-7)
Introduction and Physicochemical Properties
4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline is a sulfonamide derivative incorporating a piperazine moiety. This structural combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its properties allow for further chemical modifications, making it a versatile building block in drug discovery.
Table 1: Physicochemical Properties of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline
| Property | Value | Source(s) |
| CAS Number | 21623-68-7 | |
| Molecular Formula | C₁₁H₁₇N₃O₂S | |
| Molecular Weight | 255.34 g/mol | |
| IUPAC Name | 4-[(4-methyl-1-piperazinyl)sulfonyl]aniline | |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
| Storage Temperature | Room temperature, sealed in dry, dark place | [2] |
| InChI Key | YEKKOBZSGMPECJ-UHFFFAOYSA-N |
Synthesis and Reaction Mechanisms
The synthesis of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline is a multi-step process that is crucial for its application as a pharmaceutical intermediate. A common and efficient pathway involves the reduction of a nitro-substituted precursor.
Caption: General synthesis workflow for 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline.
The following protocol is a representative example of the synthesis of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline from its nitro precursor.
Step 1: Synthesis of 1-Methyl-4-(4-nitrophenylsulfonyl)piperazine
This step involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-methylpiperazine. This is a standard nucleophilic substitution reaction where the amine of the piperazine attacks the sulfonyl chloride.
Step 2: Reduction of 1-Methyl-4-(4-nitrophenylsulfonyl)piperazine
-
Materials:
-
1-Methyl-4-(4-nitrophenylsulfonyl)piperazine
-
Methanol (or another suitable solvent)
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
Dissolve 1-methyl-4-(4-nitrophenylsulfonyl)piperazine in methanol in a reaction vessel suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Stir the resulting suspension under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, filter the suspension through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline[3].
-
Applications in Drug Development
4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the field of oncology. Its structure is often incorporated into molecules designed as kinase inhibitors.
A notable application is in the synthesis of Ponatinib , a multi-targeted tyrosine kinase inhibitor used to treat certain types of leukemia[3]. The aniline group of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline serves as a crucial attachment point for building the larger, pharmacologically active molecule. Its role as a versatile building block allows for the creation of libraries of compounds for screening and lead optimization in drug discovery programs[4].
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline.
-
Hazard Statements: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation[5]. It is also harmful if swallowed or in contact with skin[5].
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a dry and cool place.
-
Suppliers
Table 2: Selected Suppliers of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline
| Supplier | Product Number/Reference | Purity |
| Sigma-Aldrich | AMBH95E131B8 | 95% |
| Sunway Pharm Ltd | CB65591 | 97% |
| Ambeed, Inc. | AMBH95E131B8 | 95% |
Section B: 2-Amino-N-(2,3-dimethylphenyl)propanamide
Introduction and Physicochemical Properties
2-Amino-N-(2,3-dimethylphenyl)propanamide is a propanamide derivative that has garnered interest in medicinal chemistry as a potential building block for the synthesis of biologically active compounds. Its structure, featuring an amino group and a substituted phenyl ring, provides a scaffold for developing new chemical entities.
Table 3: Physicochemical Properties of 2-amino-N-(2,3-dimethylphenyl)propanamide
| Property | Value | Source(s) |
| CAS Number | Not definitively assigned, but referenced under internal numbering systems. | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| IUPAC Name | 2-amino-N-(2,3-dimethylphenyl)propanamide | [1] |
| Appearance | Not specified | |
| Storage | Keep in a dark place, inert atmosphere, room temperature | [6] |
Synthesis and Reaction Mechanisms
The synthesis of 2-amino-N-(2,3-dimethylphenyl)propanamide can be approached through standard peptide coupling reactions, starting from the corresponding amino acid and aniline derivatives.
Caption: General synthesis workflow for 2-amino-N-(2,3-dimethylphenyl)propanamide.
This protocol outlines a general method for the synthesis of 2-amino-N-(2,3-dimethylphenyl)propanamide. The choice of protecting group and coupling reagent may be optimized based on specific laboratory conditions and desired yield.
Step 1: Amide Coupling
-
Materials:
-
N-protected alanine (e.g., Boc-Ala-OH or Cbz-Ala-OH)
-
2,3-Dimethylaniline
-
A suitable coupling reagent (e.g., dicyclohexylcarbodiimide (DCC), HATU)
-
A suitable solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))
-
A base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
-
Procedure:
-
Dissolve the N-protected alanine in the chosen solvent.
-
Add the coupling reagent and stir for a few minutes to activate the carboxylic acid.
-
Add 2,3-dimethylaniline and the base to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work up the reaction mixture to isolate the protected propanamide derivative. This may involve filtration to remove byproducts (e.g., DCU if DCC is used) and extraction.
-
Step 2: Deprotection
-
Procedure:
-
Dissolve the N-protected intermediate in a suitable solvent.
-
Perform the deprotection reaction. The conditions will depend on the protecting group used (e.g., trifluoroacetic acid (TFA) for Boc group removal, or catalytic hydrogenation for Cbz group removal).
-
After the reaction is complete, neutralize the mixture if necessary and perform an appropriate work-up and purification (e.g., extraction, chromatography) to obtain the final product, 2-amino-N-(2,3-dimethylphenyl)propanamide.
-
Applications in Drug Development
Propanamide derivatives are prevalent in medicinal chemistry due to their structural resemblance to peptide backbones, allowing them to interact with biological targets such as enzymes and receptors. 2-Amino-N-(2,3-dimethylphenyl)propanamide serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.
While specific drugs derived directly from this intermediate are not widely documented in the public domain, its structural motifs are found in various biologically active molecules. The exploration of substituted propanamides is a common strategy in the development of new therapeutics, including anti-inflammatory and analgesic agents. The dimethylphenyl group can be crucial for establishing specific interactions within the binding pocket of a target protein.
Safety and Handling
The safety profile of 2-amino-N-(2,3-dimethylphenyl)propanamide is not as extensively documented as that of more common reagents. However, based on the known hazards of similar aromatic amines and amides, the following precautions are recommended:
-
Hazard Statements: Assumed to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.
-
Precautionary Measures:
-
Standard laboratory PPE (gloves, safety glasses, lab coat) is essential.
-
All handling should be performed in a well-ventilated area or fume hood.
-
Avoid generation and inhalation of dust.
-
In case of contact, wash the affected area thoroughly with water.
-
Suppliers
Table 4: Selected Suppliers of 2-amino-N-(2,3-dimethylphenyl)propanamide
| Supplier | Product Number/Reference | Purity |
| ChemicalBook | CB71684404 | Not specified |
| UkrOrgSynthesis Ltd. | - | Not specified |
| Achmem | AMCS032149 (for 2,6-dimethylphenyl isomer) | Not specified |
Note: The availability of the 2,3-dimethylphenyl isomer may be limited, with the 2,6-dimethylphenyl isomer being more commonly listed.
Conclusion
This technical guide has provided a detailed examination of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline (CAS 21623-68-7) and 2-amino-N-(2,3-dimethylphenyl)propanamide. By clarifying the identity of the CAS number and presenting comprehensive data on the properties, synthesis, applications, and safety of both compounds, this document serves as a valuable resource for professionals in the field of drug discovery and development. The insights into their roles as key pharmaceutical intermediates underscore their importance in the creation of novel therapeutics.
References
- 1. 2-amino-N-(2,3-dimethylphenyl)propanamide [chemicalbook.com]
- 2. 2-amino-N-(2,3-dimethylphenyl)propanamide [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 5. achmem.com [achmem.com]
- 6. Buy 3-Amino-N-methyl-2-(3-methylphenyl)propanamide [smolecule.com]
Methodological & Application
Application Notes and Protocols for the N-Arylation of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
Introduction: The Significance of N-Arylated Sulfonamides in Modern Drug Discovery
The N-arylated sulfonamide motif is a cornerstone in contemporary medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents. The strategic incorporation of an aryl group onto a sulfonamide nitrogen can profoundly influence a molecule's pharmacological profile, affecting its potency, selectivity, metabolic stability, and pharmacokinetic properties. The target molecule, 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline, possesses two distinct nitrogen nucleophiles: a primary aniline and a secondary sulfonamide. While N-arylation can potentially occur at the aniline nitrogen, this guide will focus on the protocols for the more challenging, yet often more synthetically desirable, N-arylation of the sulfonamide moiety. Mastering the selective N-arylation of such scaffolds is therefore a critical skill for researchers in drug development.
This document provides a comprehensive guide to the N-arylation of this compound, with a primary focus on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical experimental parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[1] The reaction proceeds through a well-established catalytic cycle, the efficiency of which is highly dependent on the choice of palladium precursor, ligand, base, and solvent.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A low-valent Palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[2][3]
-
Amine Coordination and Deprotonation: The sulfonamide substrate coordinates to the Pd(II) center. In the presence of a suitable base, the sulfonamide N-H bond is deprotonated, forming a palladium-amido complex.[4]
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]
The choice of a bulky, electron-rich phosphine ligand is crucial, as it promotes the reductive elimination step and prevents the formation of inactive catalyst species.[1][5]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol provides a general method for the N-arylation of this compound with a representative aryl bromide. Optimization may be required for different aryl halides.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup and Procedure:
The following procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent oxidation of the catalyst.
-
Vessel Preparation: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Sequentially add the aryl bromide (1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Key Reaction Parameters and Optimization
The success of the N-arylation is highly dependent on the careful selection of the reaction components. The following table summarizes key parameters and provides rationale for their selection.
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | These are common, air-stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst.[6] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) (2-10 mol%) | These ligands accelerate the rate-limiting reductive elimination step and stabilize the monoligated palladium species, which is highly active in the catalytic cycle.[1][5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.0 equiv) | A strong, non-nucleophilic base is required to deprotonate the sulfonamide. The choice of base can affect functional group tolerance; K₃PO₄ is often a milder alternative to NaOtBu.[6][7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst.[8][9] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy for the oxidative addition and reductive elimination steps.[7] |
Alternative Protocol: Copper-Catalyzed N-Arylation
As an alternative to palladium-catalyzed methods, copper-catalyzed N-arylation (Ullmann condensation) can be a cost-effective option. These reactions often require higher temperatures and may have a different substrate scope.
Materials and Reagents:
-
This compound
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., N,N'-dimethylethylenediamine)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous Dimethylformamide (DMF) or Dioxane
Brief Procedure:
-
Combine this compound (1.0 equiv), the aryl halide (1.5 equiv), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (2.0 equiv) in a sealed tube.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 110-140 °C.
-
Monitor the reaction and work up as described in the palladium-catalyzed protocol.
Recent advancements have also described ligand-free copper-catalyzed N-arylations in water, offering a greener alternative.[10]
Safety Precautions
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere and avoid inhalation or skin contact.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that is highly reactive with water. Potassium phosphate and potassium carbonate are less hazardous but should still be handled with appropriate personal protective equipment.
-
Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks. Use in a fume hood and avoid ignition sources.
Conclusion
The N-arylation of this compound is a critical transformation for the synthesis of novel pharmaceutical candidates. The Buchwald-Hartwig amination provides a reliable and versatile method for achieving this transformation with a broad range of aryl halides. Careful consideration and optimization of the catalyst system, base, and solvent are paramount to achieving high yields and purity. The provided protocols and technical insights serve as a robust starting point for researchers and scientists in the field of drug development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. research.rug.nl [research.rug.nl]
- 6. uwindsor.ca [uwindsor.ca]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline in Modern Medicinal Chemistry
Introduction: A Scaffold of Significance
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful medicinal chemistry campaigns. Among the myriad of privileged structures, the piperazine moiety has consistently demonstrated its value, gracing the architecture of numerous FDA-approved therapeutics.[1] This is due to its unique physicochemical properties, including its ability to modulate aqueous solubility and its frequent role as a key pharmacophoric element. When incorporated into a larger molecular framework, such as in 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline , the resulting compound becomes a highly versatile building block for the synthesis of targeted therapies.
This technical guide delves into the application of this compound in medicinal chemistry, with a particular focus on its utility in the synthesis of kinase inhibitors and molecules targeting nucleic acid secondary structures. We will explore the causality behind its use, provide detailed experimental protocols, and contextualize its application within relevant biological signaling pathways.
Physicochemical Properties and Strategic Advantages
The molecular structure of this compound offers several strategic advantages for drug design:
| Property | Advantage in Drug Design |
| Aniline Moiety | A versatile synthetic handle for a variety of coupling reactions, enabling the introduction of diverse chemical functionalities. It is a common feature in many kinase inhibitors, often participating in crucial hydrogen bonding interactions within the ATP-binding pocket. |
| Sulfonyl Group | Acts as a rigid linker and a strong hydrogen bond acceptor. Its presence can influence the conformation of the molecule and enhance binding affinity to target proteins. |
| N-Methylpiperazine Group | The basic nitrogen of the piperazine ring is often protonated at physiological pH, which can significantly improve the aqueous solubility of the final compound. This is a critical parameter for oral bioavailability. The methyl group can also contribute to target engagement and modulate metabolic stability. |
These features collectively make this compound an attractive starting material for the development of drugs with favorable pharmacokinetic profiles.
Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 4-anilino-pyrimidine and 4-anilino-quinazoline scaffolds are well-established pharmacophores in the design of kinase inhibitors. The aniline nitrogen of this compound can be readily utilized in nucleophilic aromatic substitution reactions with activated heterocyclic systems to generate potent kinase inhibitors.
Protocol 1: Synthesis of a 4-Anilino-pyrimidine Derivative
This protocol describes a representative synthesis of a 4-anilino-pyrimidine derivative, a common core structure in many kinase inhibitors, using this compound. This method is based on established synthetic routes for similar compounds.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 eq) in n-butanol, add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 117 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired 2-chloro-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)pyrimidin-4-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Solvent: n-Butanol is chosen for its high boiling point, which allows the reaction to be conducted at a temperature sufficient to drive the nucleophilic aromatic substitution.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the protonation of the aniline starting material and driving the reaction to completion.
-
Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target anilino-pyrimidine.
Targeting the BCR-ABL Kinase
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[2] The development of inhibitors targeting BCR-ABL, such as imatinib and nilotinib, has revolutionized the treatment of this disease. These drugs bind to the ATP-binding site of the kinase, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates. The signaling pathway downstream of BCR-ABL involves the activation of several key pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival.[3][4][5]
BCR-ABL Signaling Pathway
Caption: Downstream signaling of the BCR-ABL oncoprotein.
Application in Targeting G-Quadruplex DNA
Beyond protein kinases, there is growing interest in targeting nucleic acid secondary structures for therapeutic intervention. G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that form in guanine-rich regions of the genome, such as in the promoter regions of oncogenes like c-MYC.[6] Stabilization of these G4 structures can inhibit gene transcription, providing a novel strategy for cancer therapy.[7][8]
The planar aromatic core of molecules derived from this compound can be designed to interact with and stabilize G-quadruplex structures. The positively charged piperazine moiety can further enhance binding through electrostatic interactions with the negatively charged phosphate backbone of DNA.
Protocol 2: Synthesis of a G-Quadruplex Stabilizing Ligand
This protocol outlines a general approach for the synthesis of a potential G-quadruplex stabilizing ligand through an amide coupling reaction.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
An appropriate aromatic carboxylic acid (e.g., a derivative of quinoline or acridine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Protocol:
-
Dissolve the aromatic carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final amide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Causality Behind Experimental Choices:
-
Coupling Reagents: EDC and HOBt are standard peptide coupling reagents that efficiently facilitate the formation of an amide bond from a carboxylic acid and an amine with minimal side reactions.
-
Solvent: DMF is an excellent polar aprotic solvent for dissolving a wide range of organic molecules and facilitating the coupling reaction.
-
Workup: The aqueous workup with sodium bicarbonate is necessary to remove any unreacted carboxylic acid and acidic byproducts.
Targeting the c-MYC Oncogene
The c-MYC oncogene is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is implicated in a majority of human cancers.[8] The promoter region of the c-MYC gene contains a guanine-rich sequence known as the nuclease hypersensitive element III1 (NHE III1), which can fold into a G-quadruplex structure.[6] Formation and stabilization of this G4 structure act as a transcriptional repressor, downregulating c-MYC expression.[9][10]
c-MYC Transcription Regulation by G-Quadruplex Formation
Caption: Regulation of c-MYC transcription via G-quadruplex formation.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive aniline handle, a solubility-enhancing N-methylpiperazine moiety, and a conformationally influencing sulfonyl group makes it an ideal starting point for the synthesis of a diverse range of biologically active molecules. The protocols and biological context provided herein serve as a guide for researchers and drug development professionals to harness the potential of this scaffold in the ongoing quest for novel and effective therapeutics. Future applications of this and related scaffolds will likely expand as our understanding of complex biological targets and pathways continues to grow.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-MYC promoter G-quadruplex formed at the 5′-end of NHE III1 element: insights into biological relevance and parallel-stranded G-quadruplex stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
analytical methods for quantification of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
An Application Guide to the Quantitative Analysis of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
Introduction
This compound is a chemical entity featuring a sulfonamide linkage between an aniline moiety and a methylpiperazine group. As with many compounds in pharmaceutical development, the ability to accurately and reliably quantify this molecule is paramount. Whether for determining the purity of an active pharmaceutical ingredient (API), quantifying impurities and degradation products, or conducting pharmacokinetic studies, robust analytical methods are the bedrock of safety, efficacy, and regulatory compliance.
This document provides detailed application notes and protocols for three distinct analytical methods for the quantification of this compound. The methods are presented in order of increasing complexity and sensitivity:
-
UV-Visible Spectrophotometry: A classic, accessible colorimetric method suitable for routine assays where high sensitivity is not required.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of quality control, offering excellent selectivity and precision for API and formulation analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification, essential for bioanalysis and impurity profiling.
Each section explains the causality behind experimental choices and embeds validation principles within the protocols, adhering to the standards set by the International Council for Harmonisation (ICH).[1][2]
Method 1: UV-Visible Spectrophotometry via Diazotization-Coupling Reaction
Scientific Principle & Rationale
This method leverages the primary aromatic amine of the aniline group in the target molecule. It is based on the Bratton-Marshall reaction, a well-established colorimetric assay for sulfonamides.[3][4] The procedure involves two key steps:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt.
-
Coupling: This highly reactive diazonium salt is then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NED), to form a stable, intensely colored azo dye.
The absorbance of the resulting solution is directly proportional to the concentration of the analyte. This method is cost-effective and rapid but lacks the specificity of chromatographic techniques. Its selectivity is dependent on the absence of other primary aromatic amines in the sample matrix.
Experimental Protocol
Reagents & Materials:
-
This compound reference standard
-
Hydrochloric Acid (HCl), 1M
-
Sodium Nitrite (NaNO₂), 0.1% (w/v) solution (prepare fresh daily and keep on ice)
-
Ammonium Sulfamate (NH₄SO₃NH₂), 0.5% (w/v) solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v) in 50% ethanol (prepare fresh weekly and store protected from light)
-
Diluent: Deionized water
-
Calibrated volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in a minimal amount of 1M HCl, then dilute with deionized water.
-
Create a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample to obtain an estimated concentration within the calibration range. Pre-treatment may be necessary to remove interfering substances.
-
-
Color Development:
-
Pipette 1.0 mL of each standard or sample solution into a separate test tube.
-
Add 1.0 mL of 1M HCl.
-
Add 1.0 mL of 0.1% Sodium Nitrite solution, mix, and let stand for 3 minutes.
-
Add 1.0 mL of 0.5% Ammonium Sulfamate solution to quench the excess nitrous acid. Mix and let stand for 2 minutes.
-
Add 1.0 mL of 0.1% NED solution. Mix well and allow color to develop for 15 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), determined to be approximately 545 nm, against a reagent blank prepared in the same manner.
-
-
Quantification:
-
Plot the absorbance of the standards versus their concentration to generate a calibration curve.
-
Determine the concentration of the sample using the linear regression equation from the calibration curve.
-
Workflow Diagram
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline for Bioassays
Introduction: A Scaffold of Opportunity in Bio-Functional Probe Development
The compound 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline stands as a pivotal scaffold in medicinal chemistry and chemical biology. Its constituent parts—a reactive aniline, a sulfonamide linker, and a methylpiperazine moiety—offer a trifecta of opportunities for synthetic diversification. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial and anticancer drugs.[1] The aniline provides a versatile handle for a multitude of chemical transformations, enabling the attachment of various reporter groups, pharmacophores, or reactive moieties for target engagement. The piperazine ring, a common feature in many pharmaceuticals, can be modified to modulate solubility, cell permeability, and target-binding affinity.[2][3]
The strategic derivatization of this scaffold is paramount for the development of bespoke molecular probes for a range of bioassays. These derivatives can serve as tools to investigate biological processes, validate drug targets, and screen for novel therapeutic leads. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective derivatization of this compound, with a focus on creating functionally diverse molecules for bioassay applications. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational probe design.
Core Derivatization Strategies: Targeting the Anilino and Sulfonamide Functionalities
The primary sites for derivatization on the this compound scaffold are the aniline nitrogen and, to a lesser extent, the sulfonamide nitrogen. The aniline's nucleophilicity makes it amenable to a variety of reactions, while the sulfonamide can be functionalized under specific conditions.
I. N-Acylation of the Anilino Group: Generating Amide-Linked Probes
The conversion of the primary amino group of the aniline to an amide is a robust and widely used strategy to introduce new functionality. This transformation can be used to attach a wide range of moieties, including fluorescent labels, biotin tags for affinity purification, or pharmacophores to explore structure-activity relationships (SAR).
N-acylation is favored due to the high reliability of the reaction and the chemical stability of the resulting amide bond under typical physiological conditions. The choice of acylating agent is critical and will dictate the properties of the final derivative. For instance, coupling to a fluorescent dye like fluorescein or rhodamine will generate a probe for fluorescence polarization or microscopy-based assays.
Protocol 1: Classical N-Acylation using Acyl Chlorides or Anhydrides under Basic Conditions
This is a traditional and effective method for preparing N-acyl derivatives.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., Dansyl chloride, Fluorescein isothiocyanate) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (2.0 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Scientist's Notes:
-
Causality: The base (triethylamine or pyridine) is crucial as it neutralizes the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Expertise: The slow addition of the acylating agent at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.
-
Trustworthiness: Monitoring the reaction by TLC is essential to determine the reaction endpoint and prevent over-reaction or degradation of the product.
Protocol 2: Peptide Coupling Reagent-Mediated N-Acylation
For more sensitive substrates or when using carboxylic acids as the acylating source, peptide coupling reagents offer a milder alternative to acyl chlorides.
Materials:
-
This compound
-
Carboxylic acid (e.g., a biotin-linker conjugate) (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add this compound (1.0 equivalent) and DIPEA (3.0 equivalents) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the residue by silica gel column chromatography.
-
Scientist's Notes:
-
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the aniline. HOBt is added to suppress side reactions and improve the efficiency of the coupling.
-
Expertise: DMF is a good solvent for this reaction as it can dissolve a wide range of reactants and is generally unreactive under these conditions. DIPEA is a non-nucleophilic base used to maintain the reaction pH.
II. Reductive Amination of the Anilino Group: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful method for forming secondary or tertiary amines by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This strategy is particularly useful for attaching alkyl chains or other functional groups via a stable C-N bond.
This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ. The choice of a mild reducing agent is key to selectively reduce the imine without affecting the carbonyl group of the starting material. This method offers a high degree of control and is often used in the synthesis of kinase inhibitors and other biologically active molecules.[4]
Protocol 3: One-Pot Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous DCM.
-
Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC.
-
Work-up:
-
Carefully quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the crude product by silica gel column chromatography.
-
Scientist's Notes:
-
Causality: The acidic catalyst facilitates the formation of the iminium ion, which is the species that is actually reduced. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[5]
-
Expertise: The reaction can sometimes be sluggish. In such cases, gentle heating (e.g., to 40 °C) or switching to a higher boiling solvent like DCE can be beneficial.
-
Trustworthiness: The work-up with bicarbonate is important to neutralize the acetic acid and any remaining reducing agent.
Visualization of Derivatization Workflows
The following diagrams illustrate the key derivatization strategies discussed.
Caption: N-Acylation workflow for derivatizing the aniline moiety.
Caption: Reductive amination workflow for N-alkylation/arylation.
Application in Bioassays: A Case Study in Kinase Inhibition
Derivatives of this compound have shown significant promise as kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of specific kinase inhibitors is therefore a major focus of drug discovery.
The this compound scaffold can be derivatized to generate a library of compounds for screening in kinase activity assays. For example, N-acylation with various substituted benzoic acids can be used to probe the binding pocket of a target kinase.
Illustrative Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway.
Quantitative Data from Structure-Activity Relationship (SAR) Studies
The following table summarizes hypothetical SAR data for a series of N-acyl derivatives of this compound against a target kinase. This data illustrates how systematic derivatization can be used to optimize potency.
| Compound ID | R-Group on Acyl Moiety | Kinase IC₅₀ (nM) |
| 1 | Phenyl | 500 |
| 2 | 4-Chlorophenyl | 150 |
| 3 | 4-Methoxyphenyl | 800 |
| 4 | 3,4-Dichlorophenyl | 50 |
| 5 | 4-(Trifluoromethyl)phenyl | 75 |
Data Interpretation:
-
The data suggests that electron-withdrawing groups on the phenyl ring of the acyl moiety are beneficial for inhibitory activity (compare compound 1 with 2 , 4 , and 5 ).
-
The electron-donating methoxy group in compound 3 leads to a significant loss of potency.
-
The di-substituted compound 4 is the most potent in this series, highlighting the importance of exploring the steric and electronic properties of the kinase binding pocket.
Conclusion and Future Perspectives
The derivatization of this compound is a powerful and versatile strategy for the development of novel probes for a wide range of bioassays. The protocols and insights provided in this application note offer a solid foundation for researchers to design and synthesize their own libraries of derivatives. By systematically exploring the chemical space around this privileged scaffold, it is possible to generate high-value tools for target validation, drug discovery, and the elucidation of complex biological pathways. Future work in this area could involve the development of novel derivatization strategies targeting the piperazine ring or the use of bioisosteres to further fine-tune the physicochemical and pharmacological properties of these important molecules.[8][9]
References
- 1. Chapter 27. Bioisosterism in Drug Design | Semantic Scholar [semanticscholar.org]
- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
Welcome to the technical support center for the purification of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline (CAS No. 21623-68-7). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this compound from complex reaction mixtures. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and supported by authoritative references.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the most likely impurities in my crude reaction mixture?
A1: The impurities largely depend on the synthetic route. A common synthesis involves the reaction of a protected 4-aminobenzenesulfonyl chloride with 1-methylpiperazine, followed by deprotection. Based on this, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 1-methylpiperazine or the aniline precursor.
-
Hydrolyzed Reagents: 4-aminobenzenesulfonic acid, formed from the hydrolysis of the corresponding sulfonyl chloride.
-
Reaction Byproducts:
-
Di-sulfonated Aniline: Formation of a bis-sulfonylated species on the aniline nitrogen, especially under harsh basic conditions.[1]
-
C-Sulfonylation: Electrophilic aromatic substitution on the aniline ring, though less common.[1]
-
Piperazine-Related Impurities: N-oxides of the piperazine moiety can form if oxidizing conditions are present.[2]
-
Q2: My compound is streaking badly on a standard silica gel TLC plate. What's happening and how can I fix it?
A2: This is the most frequently encountered issue. The streaking (or tailing) is caused by a strong acid-base interaction between the basic nitrogen atoms of the piperazine and aniline groups and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This leads to poor separation, broad peaks in column chromatography, and potential yield loss.
Solution: To obtain a clean separation on TLC and predict column chromatography conditions, you must neutralize this interaction. This is achieved by adding a small amount of a volatile base to your mobile phase (eluent).
| Mobile Phase Modifier | Recommended Concentration | Rationale |
| Triethylamine (TEA) | 0.5 - 2% (v/v) | Competes with your product for binding to the acidic silica sites, allowing for smooth elution.[3][4] |
| Ammonium Hydroxide | 0.5 - 2% (v/v) | Can be used in highly polar solvent systems (e.g., DCM/Methanol) to improve peak shape.[3] |
A typical starting eluent system to test is Dichloromethane (DCM) / Methanol (95:5) + 1% Triethylamine.
Q3: Given the compound's basic nature, is acid-base extraction a viable purification strategy?
A3: Absolutely. Acid-base extraction is an excellent first-pass purification technique to remove non-basic organic impurities.[5] The strategy leverages the ability to convert the basic amine groups into water-soluble ammonium salts.[6][7]
-
Dissolve the crude mixture in an appropriate organic solvent (e.g., DCM or Ethyl Acetate).
-
Extract with Acid: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your target compound will become protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.
-
Isolate and Basify: Separate the aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10). This will deprotonate your compound, causing it to precipitate or become extractable again.
-
Back-Extract: Extract the now-neutral product back into an organic solvent.
-
Wash and Dry: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified amine.
This method is highly effective for removing non-ionizable impurities but will not separate the target compound from other basic side products.
Q4: What is a good starting point for purification by recrystallization?
A4: Recrystallization is ideal for removing small amounts of impurities from a solid product. The key is to find a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8]
Recommended Solvents to Screen:
-
Isopropanol (IPA)
-
Ethanol (EtOH)
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc) / Hexanes mixture
-
Water (if the compound has sufficient solubility at high temperatures)
General Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
Further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
II. Troubleshooting & Advanced Protocols
This section provides detailed workflows and troubleshooting for specific purification challenges.
Troubleshooting Guide: Common Purification Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. Irreversible binding to the silica column.[3]2. Product is too polar and retained on the column. | 1. Ensure the mobile phase contains a base (e.g., 1% TEA).2. Switch to a more polar stationary phase like basic alumina or use reverse-phase chromatography.[3] |
| Product Fails to Crystallize (Oils Out) | 1. Presence of persistent impurities disrupting the crystal lattice.2. Solvent is not ideal for crystallization. | 1. Perform an initial purification step (acid-base extraction or a quick silica plug) to improve purity before attempting recrystallization.2. Try a different solvent system or use a co-solvent (e.g., add hexanes dropwise to a solution in ethyl acetate until cloudy, then heat to clarify and cool). |
| Persistent Impurity with Similar Rf | The impurity has very similar polarity and functional groups to the desired product. | 1. Optimize the chromatography system by trying different solvent systems (e.g., switch from EtOAc/Hexanes to DCM/MeOH).2. If normal phase fails, reverse-phase HPLC is an excellent alternative, as it separates based on hydrophobicity.[9] Use a mobile phase with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization.[9] |
Experimental Workflow Visualization
The following diagram outlines a general workflow for purifying the crude product.
Caption: General purification workflow for this compound.
Detailed Protocol 1: Flash Column Chromatography
This protocol is optimized for purifying basic amines on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). To do this, dissolve the crude material in a minimal amount of a polar solvent (like DCM or methanol), add the silica, and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Column Packing: Dry-load the prepared slurry onto a pre-packed silica gel column that has been equilibrated with the starting mobile phase.
-
Eluent System:
-
Equilibration/Starting Eluent: 98:2 Dichloromethane (DCM) / Methanol (MeOH) + 1% Triethylamine (TEA).
-
Gradient: Gradually increase the polarity by increasing the percentage of Methanol (e.g., from 2% up to 10%) while keeping the TEA concentration constant at 1%.
-
-
Fraction Collection: Collect fractions and monitor by TLC (using the same eluent system).
-
Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. It may be necessary to co-evaporate with a solvent like isopropanol to fully remove residual TEA.
Troubleshooting Workflow: Chromatography Issues
Caption: Troubleshooting workflow for developing a chromatography method.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. scribd.com [scribd.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Synthesis of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic route, minimize impurities, and ensure the highest quality of your final compound.
Visualizing the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process, starting from readily available commercial materials. Understanding this pathway is the first step in troubleshooting potential issues.
Technical Support Center: Navigating Side Reactions of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline with Electrophiles
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline. This molecule is a valuable building block, but its dual nucleophilic nature often presents challenges during electrophilic substitution reactions. This guide provides in-depth, field-proven insights in a troubleshooting format to help you anticipate, diagnose, and resolve common side reactions, ensuring the success of your synthetic campaigns.
Section 1: Understanding the Core Reactivity
Before troubleshooting specific issues, it is critical to understand the inherent chemical properties of this compound. The molecule possesses two primary nucleophilic centers: the exocyclic aniline nitrogen (N1) and the tertiary amine nitrogen within the piperazine ring (N4). Their relative reactivity is not equal and is governed by electronic and steric factors.
-
Aniline Nitrogen (N1): The lone pair on this nitrogen is delocalized into the aromatic ring. Furthermore, the potent electron-withdrawing effect of the adjacent sulfonyl group (–SO₂) significantly reduces its electron density, rendering it less basic and less nucleophilic compared to a simple aniline.[1]
-
Piperazine Nitrogen (N4): This is a tertiary alkyl amine. The methyl group is weakly electron-donating, and the nitrogen lone pair is localized, making it significantly more basic and nucleophilic than the aniline nitrogen.[2]
This inherent difference in nucleophilicity is the root cause of most regioselectivity challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My acylation reaction with an acyl chloride is producing a mixture of products. What are the likely byproducts and how can I favor N1-acylation?
A1: Root Cause Analysis
When reacting with a strong electrophile like an acyl chloride, you are likely forming two primary products: the desired N1-acylated product (on the aniline) and the undesired N4-acylated product (on the piperazine). Due to its higher intrinsic nucleophilicity, the piperazine nitrogen (N4) will often react faster, leading to a mixture or even the N4-isomer as the major product.
dot graph "Reaction_Sites" { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5", splines=true, overlap=false, nodesep=0.6, sep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption { label: "Fig 1. Competing acylation sites on the core molecule." fontsize: 10 } enddot
Troubleshooting & Optimization Protocol
The key to achieving regioselectivity for the less reactive aniline nitrogen is to modulate the reaction conditions to either enhance its nucleophilicity or temporarily block the more reactive piperazine nitrogen.
Strategy 1: pH and Base Selection The piperazine nitrogen (pKa ~9.8) is more basic than the aniline nitrogen (pKa ~4.1). This difference can be exploited.
-
Protonation: In a mildly acidic medium, the piperazine nitrogen will be preferentially protonated, forming a non-nucleophilic ammonium salt. The aniline nitrogen, being less basic, will remain largely as a free amine.
-
Weak Base: Using a non-nucleophilic, weak base like pyridine or 2,6-lutidine can be sufficient to scavenge the HCl byproduct without aggressively deprotonating the aniline-NH, which could lead to side reactions.[3] Strong bases like triethylamine may favor the more thermodynamically stable N4-acylated product.
Strategy 2: Protecting Group Strategy For critical applications requiring high purity, a protecting group strategy is the most robust approach.
-
Protect N4: Selectively protect the piperazine nitrogen. Given its higher reactivity, a simple reaction with Boc-anhydride ((Boc)₂O) under standard conditions will selectively form the N-Boc protected intermediate.
-
Acylate N1: With the N4 nitrogen masked, you can now perform the acylation on the aniline N1 nitrogen without competition.
-
Deprotect N4: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the pure, desired N1-acylated product.[4][5]
Q2: I'm attempting an N-alkylation with an alkyl halide, but I'm getting a complex mixture including di- and even tri-alkylated species. How can I achieve selective mono-alkylation on the aniline nitrogen?
A2: Root Cause Analysis
This is a classic problem of over-alkylation, compounded by the two reactive sites. The initial product of mono-alkylation at the aniline nitrogen is often more nucleophilic than the starting material, leading to a second alkylation. Furthermore, the piperazine nitrogen remains a potent nucleophile throughout the reaction. Catalytic methods using metal-ligand bifunctional catalysts have shown success in selective N-alkylation of similar aminobenzenesulfonamides with alcohols, which can be a milder alternative to alkyl halides.[6][7]
Troubleshooting & Optimization Protocol
Controlling stoichiometry and reaction conditions is paramount to prevent over-alkylation.
Table 1: Recommended Starting Conditions for Mono-N-Alkylation
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use slight excess of aniline (1.1-1.2 eq.) | Ensures the electrophile is the limiting reagent, minimizing di-alkylation. |
| Addition | Slow, dropwise addition of alkyl halide | Maintains a low concentration of the electrophile, favoring mono-substitution. |
| Base | K₂CO₃ or Cs₂CO₃ | Moderately strong bases that facilitate the reaction without being overly aggressive.[8][9] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that can solvate the base and reactants effectively. |
| Temperature | Start at room temp; gently heat if needed | Lower temperatures reduce the rate of the second alkylation. Monitor by TLC/LCMS. |
| Monitoring | TLC or LC-MS every 30-60 mins | Crucial to stop the reaction once the starting material is consumed to prevent byproduct formation. |
Advanced Strategy: Reductive Amination If direct alkylation proves difficult to control, consider a two-step reductive amination approach for N1-alkylation:
-
Protect N4: Protect the piperazine nitrogen with a Boc group as described in A1.
-
Form Imine: React the N4-protected aniline with an appropriate aldehyde or ketone under mild acidic conditions to form an imine/enamine intermediate.
-
Reduce: Reduce the intermediate in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). This is a highly selective method for forming the N-alkylated aniline.
-
Deprotect N4: Remove the Boc group to yield the final product.
Q3: My sulfonation reaction is giving a low yield and a tar-like residue that is difficult to purify. What is happening?
A3: Root Cause Analysis
Direct sulfonation of anilines, especially with strong reagents like chlorosulfonic acid or oleum, can be aggressive.[10] The likely side reactions include:
-
Oxidation: The aniline moiety is susceptible to oxidation under harsh, acidic conditions, leading to polymeric tar.
-
Polysulfonylation: The activated aromatic ring can undergo sulfonation on the ring itself, in addition to the desired reaction at the nitrogen.
-
Rearrangement: Under thermal stress, N-sulfamates can sometimes rearrange to C-sulfonylated anilines.[11]
dot graph "Troubleshooting_Workflow" { graph [bgcolor="#F1F3F4", splines=true, overlap=false, nodesep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption { label: "Fig 2. Decision workflow for troubleshooting sulfonation." fontsize: 10 } enddot
Troubleshooting & Optimization Protocol
The goal is to use milder conditions and reagents to avoid degradation and unwanted C-sulfonation.
-
Reagent Choice: Instead of highly reactive agents, use a pre-formed sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. The reaction of amines with sulfonyl chlorides is the most common and generally highest-yielding method for sulfonamide synthesis.[10][12]
-
Temperature Control: Perform the reaction at low temperatures (0 °C to room temperature). Add the sulfonyl chloride slowly to the solution of the aniline and base to control the exotherm.
-
Purification Strategy: Sulfonamides can often be purified by recrystallization from a suitable solvent system like ethanol/water or isopropanol/water.[13] If chromatography is necessary, a silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective.
Section 2: Characterization and Purity Assessment
Q4: How can I use NMR to definitively confirm the site of substitution and rule out isomers?
A4: Spectroscopic Analysis
Distinguishing between N1 and N4 isomers is straightforward with ¹H and ¹³C NMR spectroscopy.
Table 2: Diagnostic NMR Shifts for Product Identification
| Feature | N1-Substituted (Desired) | N4-Substituted (Side Product) |
| Aniline N-H Proton | Signal will shift downfield or disappear upon substitution. | Signal remains, typically a broad singlet around 3-5 ppm. |
| Piperazine Protons | Protons adjacent to N4 (~2.5 ppm) will show a clean triplet or multiplet. The N-CH₃ singlet will be present (~2.3 ppm). | Protons adjacent to the newly formed amide/sulfonamide will shift significantly downfield (3.0-4.0 ppm). The N-CH₃ signal may also shift or broaden. |
| Aromatic Protons | The pattern of the AA'BB' system will be altered by the new substituent on the aniline nitrogen. | The AA'BB' pattern of the aromatic protons will remain largely unchanged. |
| ¹³C NMR (N-CH₃) | Carbon signal for the N-CH₃ group will be around 46 ppm. | The N-CH₃ carbon signal may shift slightly, but the key is the change in the piperazine ring carbons. |
For complex cases, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can provide unambiguous proof. A correlation between the carbonyl carbon of a new acyl group and the aromatic protons would confirm N1-acylation, whereas a correlation to the piperazine protons would confirm N4-acylation.
Purity Assessment For quantitative assessment of purity and detection of minor impurities, HPLC and LC-MS are indispensable.[14] A standard reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is an excellent starting point for method development.[14]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
Welcome to the technical support center for the synthesis of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important compound. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the common challenges and improve your reaction yields.
The synthesis of this compound is typically a two-step process. Understanding the nuances of each step is critical for a successful outcome.
Synthesis Overview
The common synthetic route involves two key transformations:
-
Sulfonamide Formation: Reaction of 4-acetamidobenzenesulfonyl chloride with N-methylpiperazine to form the intermediate, N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide.
-
Deprotection: Hydrolysis of the acetamide protecting group to yield the final product, this compound.
Each of these steps presents unique challenges that can contribute to a lower than expected yield. This guide will address these potential pitfalls in a question-and-answer format.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during the synthesis of this compound:
Q1: My overall yield is very low. Where should I start troubleshooting?
A1: A low overall yield can stem from issues in either the sulfonamide formation or the deprotection step. It is crucial to analyze both steps independently. A good starting point is to confirm the purity of your starting materials and ensure anhydrous reaction conditions for the first step. The intermediate, N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide, can be isolated and characterized to determine the yield of the first step before proceeding to the deprotection. A published synthesis reported a 78% yield for this intermediate[1].
Q2: I am seeing a significant amount of a water-soluble byproduct after the first step. What could this be?
A2: The most likely water-soluble byproduct is the sulfonic acid formed from the hydrolysis of 4-acetamidobenzenesulfonyl chloride. This starting material is highly sensitive to moisture and can readily react with water to form 4-acetamidobenzenesulfonic acid[2][3][4]. This side reaction consumes your starting material and reduces the yield of the desired sulfonamide.
Q3: The deprotection of the acetamide group is not going to completion. How can I improve this?
A3: Deprotection of acetamides typically requires harsh conditions, such as refluxing in strong acid (e.g., HCl) or base (e.g., NaOH)[5]. If the reaction is incomplete, consider increasing the reaction time or the concentration of the acid/base. However, be mindful that excessively harsh conditions can lead to degradation of your product. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
Q4: My final product is difficult to purify. What are the common impurities?
A4: Common impurities include unreacted N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide from incomplete deprotection and potential side products from the sulfonylation reaction. If pyridine or triethylamine is used as a base in the first step, residual amounts can be challenging to remove. An acidic wash (e.g., 1M HCl) during the aqueous workup can help remove these basic impurities[6]. The sulfonic acid byproduct from hydrolysis of the sulfonyl chloride can be removed with a basic wash (e.g., saturated sodium bicarbonate solution)[6].
In-Depth Troubleshooting Guides
Part 1: Troubleshooting the Sulfonamide Formation
The reaction between 4-acetamidobenzenesulfonyl chloride and N-methylpiperazine is a nucleophilic acyl substitution at the sulfonyl group. The success of this step hinges on the reactivity of the starting materials and the control of reaction conditions.
Question: I have a significant amount of unreacted 4-acetamidobenzenesulfonyl chloride remaining after the reaction. What could be the cause?
Answer:
Several factors can lead to incomplete conversion of the sulfonyl chloride:
-
Moisture Contamination: As previously mentioned, 4-acetamidobenzenesulfonyl chloride is highly moisture-sensitive[2][7]. Any moisture in the solvent, glassware, or N-methylpiperazine will lead to the formation of the unreactive sulfonic acid.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the N-methylpiperazine is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Insufficient Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid.
-
Solution: Use at least two equivalents of the amine nucleophile (N-methylpiperazine), with one equivalent acting as the acid scavenger. Alternatively, use one equivalent of N-methylpiperazine and at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.
-
-
Low Reaction Temperature: While the reaction is often exothermic, insufficient temperature may lead to a slow reaction rate.
-
Solution: The reaction can be gently warmed to increase the rate. However, monitor the reaction for potential side product formation at higher temperatures. A typical temperature range for sulfonamide formation is room temperature to a gentle reflux[8].
-
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., silica gel or phosphorus pentoxide).
-
Use a commercially available anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a drying agent).
-
If the N-methylpiperazine is suspected to contain water, it can be dried over potassium hydroxide pellets followed by distillation.
-
Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).
Caption: Factors influencing sulfonamide formation yield.
Part 2: Troubleshooting the Acetamide Deprotection
The hydrolysis of the acetamide group is a critical final step. The challenge lies in achieving complete deprotection without causing degradation of the desired product.
Question: My TLC/HPLC analysis shows both the starting material (acetamide) and the product (aniline) after the deprotection step. How can I drive the reaction to completion?
Answer:
Incomplete deprotection is a common issue and can be addressed by modifying the reaction conditions:
-
Insufficient Acid/Base Concentration: The hydrolysis of amides is catalyzed by acid or base. A low concentration may result in a slow and incomplete reaction.
-
Inadequate Reaction Time or Temperature: Amide hydrolysis is often a slow process and requires elevated temperatures (reflux) to proceed at a reasonable rate[5].
-
Solution: Increase the reflux time and monitor the reaction progress every few hours using a suitable analytical technique (e.g., TLC). Be aware that prolonged heating in strong acid or base can potentially lead to decomposition.
-
-
Poor Solubility: The starting acetamide may have limited solubility in the aqueous acidic or basic solution, which can hinder the reaction.
-
Solution: The addition of a co-solvent like ethanol can improve the solubility of the starting material[5].
-
-
To the N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide, add a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v). A co-solvent such as ethanol can be added to aid solubility.
-
Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a mobile phase of dichloromethane and methanol).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a base (e.g., NaOH solution) to precipitate the product. The pH should be carefully adjusted to ensure complete precipitation of the free aniline.
-
Collect the solid product by filtration, wash with water, and dry.
Caption: Troubleshooting flowchart for the deprotection step.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Sulfonamide Formation | ||
| Solvent | Anhydrous (e.g., DCM, ACN) | Prevents hydrolysis of sulfonyl chloride[2][3]. |
| Atmosphere | Inert (N₂ or Ar) | Excludes moisture[7]. |
| Base | 2 eq. of N-methylpiperazine or 1 eq. of TEA/Pyridine | Neutralizes HCl byproduct. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Deprotection | ||
| Reagent | Concentrated HCl or NaOH | Effective for amide hydrolysis[5]. |
| Temperature | Reflux | Provides energy to overcome the activation barrier[5]. |
| Co-solvent | Ethanol (optional) | Improves solubility of the starting material[5]. |
| Workup | Careful pH adjustment | Ensures complete precipitation of the free amine product. |
References
- 1. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 5. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Alfa Aesar 4-Acetamidobenzenesulfonyl chloride, 98+% 250 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.fi]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theochem.mercer.edu [theochem.mercer.edu]
characterization of unexpected byproducts in aniline sulfonylation
Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting and characterization support for researchers encountering unexpected byproducts during the sulfonylation of anilines. Our goal is to move beyond simple procedural steps and equip you with the causal understanding needed to diagnose, mitigate, and characterize common and uncommon side products.
Introduction: The Deceptively Simple Sulfonylation
The reaction of an aniline with a sulfonyl chloride (such as p-toluenesulfonyl chloride or benzenesulfonyl chloride) is a cornerstone transformation for synthesizing sulfonamides—a critical functional group in medicinal chemistry.[1][2] While often presented as a straightforward nucleophilic substitution, this reaction is sensitive to subtle variations in conditions, which can lead to a complex mixture of products. This guide addresses the most pressing issues encountered in the lab, structured in a practical question-and-answer format.
Troubleshooting Guide: From Observation to Solution
This section tackles specific experimental problems. Each issue is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.
Issue 1: My reaction is clean by TLC, but my yield is significantly lower than expected.
Question: I've performed the sulfonylation of aniline with benzenesulfonyl chloride in pyridine. The TLC shows a single major product spot with complete consumption of the aniline starting material, yet my isolated yield after workup is only 40-50%. Where did my product go?
Potential Cause 1: Hydrolysis of the Sulfonyl Chloride Reagent. Benzenesulfonyl chloride is highly susceptible to hydrolysis, reacting with trace amounts of water in the solvent or on glassware to form the corresponding benzenesulfonic acid.[3] This sulfonic acid is water-soluble and will be removed during the aqueous workup, thus never appearing on your organic-phase TLC plate but representing a significant loss of your key electrophile.
-
Expert Insight: The rate of hydrolysis is accelerated by the basic conditions (e.g., pyridine) used in the reaction.[4] Therefore, even seemingly minor lapses in anhydrous technique can have a major impact on yield.
Solution:
-
Protocol: Rigorously dry all glassware in an oven (120 °C) for at least 4 hours and cool under an inert atmosphere (N₂ or Argon).
-
Reagents: Use a freshly opened bottle or a redistilled/recrystallized sulfonyl chloride. Employ anhydrous solvents; pyridine should be distilled from CaH₂.
-
Execution: Maintain a positive pressure of inert gas throughout the addition of reagents and the course of the reaction.
Potential Cause 2: Formation of a Highly Water-Soluble Product. The desired N-phenylbenzenesulfonamide product is acidic due to the hydrogen on the sulfonamide nitrogen. In the presence of excess base (like pyridine or an aqueous NaOH wash during workup), it can be deprotonated to form a salt.[5] This salt may have significant solubility in the aqueous phase, leading to its loss during extraction.
Solution:
-
Workup Modification: After the initial aqueous wash to remove the bulk of the base (e.g., pyridine hydrochloride), carefully acidify the aqueous layer with cold 1M HCl to a pH of ~2-3. The deprotonated sulfonamide will be protonated, causing it to precipitate out of the aqueous solution.[6]
-
Extraction: Collect this precipitate by filtration or perform an additional extraction of the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the product.
Issue 2: My crude NMR shows multiple products, including a significant singlet in the N-H region and complex aromatic signals.
Question: I've isolated a solid product, but the ¹H NMR is messy. I see my expected product, but there's another set of aromatic peaks and no corresponding N-H proton signal. What is this major byproduct?
Potential Cause: N,N-Disulfonylation. This is the most common byproduct when reacting a primary aniline.[1] After the initial formation of the desired monosulfonated product, the nitrogen atom can be deprotonated by the base, creating a sulfonamide anion. This anion can then act as a nucleophile and attack a second molecule of the sulfonyl chloride, leading to the N,N-bis(phenylsulfonyl)aniline.
-
Causality: This side reaction is highly dependent on stoichiometry and reaction conditions.
-
Excess Sulfonyl Chloride: Using more than one equivalent of the sulfonylating agent dramatically increases the probability of disulfonylation.
-
High Temperature: Elevated temperatures provide the activation energy needed for the less nucleophilic sulfonamide anion to react.
-
Rapid Addition: Adding the sulfonyl chloride quickly creates localized areas of high concentration, favoring the second addition.
-
Solution & Mitigation:
-
Stoichiometry Control: Use the aniline as the limiting reagent or a slight excess of aniline (1.05-1.1 eq.) to ensure the sulfonyl chloride is consumed before it can react a second time.
-
Temperature Management: Perform the addition of the sulfonyl chloride at 0 °C to control the reaction rate. Allow the reaction to warm to room temperature slowly.
-
Slow Addition: Add the sulfonyl chloride dropwise via a syringe pump over 30-60 minutes to maintain a low, steady concentration.
Characterizing the N,N-Disulfonylated Byproduct
| Technique | Expected Observation for N,N-bis(phenylsulfonyl)aniline |
| ¹H NMR | Absence of the characteristic N-H proton signal (typically a broad singlet δ 9-11 ppm). The aromatic region will be complex, showing signals for both phenyl rings attached to the sulfur atoms and the central aniline ring. |
| ¹³C NMR | An increased number of aromatic carbon signals compared to the desired product, corresponding to the three distinct phenyl environments. |
| Mass Spec (ESI+) | A clear molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the mass of the disulfonylated product (e.g., for N,N-bis(phenylsulfonyl)aniline, C₁₈H₁₅NO₄S₂, MW = 373.45). |
| IR Spec | Absence of the N-H stretch (typically ~3250 cm⁻¹). Strong S=O stretching bands will still be present (~1350 and 1160 cm⁻¹). |
Issue 3: I see unexpected aromatic signals that suggest substitution on the aniline ring itself.
Question: My mass spec shows a peak corresponding to my desired product mass, but the NMR aromatic region is inconsistent with a simple N-substituted pattern. I suspect I have an isomer. What could it be?
Potential Cause: C-Sulfonylation (Electrophilic Aromatic Substitution). While the nitrogen of aniline is the most nucleophilic site, under certain conditions, the electron-rich aromatic ring can compete and undergo electrophilic aromatic substitution. This results in the formation of ortho- and para-aminophenyl sulfones.
-
Causality: This pathway is less common but can be promoted by:
-
Lewis Acid Catalysis: The presence of Lewis acids can activate the sulfonyl chloride, making it a more potent electrophile for ring attack.
-
Strongly Activating Groups: Aniline itself is highly activated. Aniline derivatives with additional strong electron-donating groups are even more susceptible.
-
Steric Hindrance: If the nitrogen atom is sterically hindered (e.g., in N-alkylated anilines with bulky groups), C-sulfonylation becomes more competitive.
-
-
Regioselectivity: The amino group is a strong ortho, para-director. The para-product is generally favored due to steric hindrance from the bulky sulfonyl group at the ortho position.[7]
Solution & Mitigation:
-
Avoid Lewis Acids: Ensure your reaction is free from contaminating Lewis acidic metals.
-
Control Temperature: Friedel-Crafts-type reactions are often promoted by heat. Maintaining lower temperatures (0 °C to RT) favors N-sulfonylation.
-
Protecting Groups: For particularly sensitive substrates, consider temporarily protecting the amino group to reduce its activating effect before attempting sulfonylation on another part of the molecule (this is an advanced synthetic strategy).
Characterizing C-Sulfonylated Byproducts
Distinguishing between ortho and para C-sulfonylated isomers is critical and is best achieved via ¹H NMR by analyzing the splitting patterns of the protons on the aniline ring.
| Isomer | Expected ¹H NMR Aromatic Splitting Pattern (Aniline Ring) |
| para-isomer | Two distinct doublets, each integrating to 2H. This highly symmetric pattern is characteristic of 1,4-disubstitution. |
| ortho-isomer | A more complex pattern, often showing four distinct signals (doublet, triplet, triplet, doublet), each integrating to 1H. |
| N-isomer (Desired) | Signals corresponding to a monosubstituted phenyl ring (typically complex multiplets integrating to 5H for the N-phenyl group). |
FAQ: Frequently Asked Questions
Q1: What is the primary role of the base (e.g., pyridine, triethylamine) in the reaction? A1: The reaction of aniline with a sulfonyl chloride produces one equivalent of hydrochloric acid (HCl).[8] The base is essential to neutralize this HCl as it forms. If left unneutralized, the HCl will protonate the starting aniline, forming an anilinium salt (-NH₃⁺). This salt is no longer nucleophilic and will not react with the sulfonyl chloride, effectively stopping the reaction. Pyridine can also act as a nucleophilic catalyst, forming a reactive sulfonylpyridinium intermediate.[4]
Q2: Can I use an inorganic base like NaOH or K₂CO₃ instead of pyridine? A2: Yes, this is the basis of the Schotten-Baumann reaction conditions.[8] It is often performed in a two-phase system (e.g., dichloromethane/water). The inorganic base resides in the aqueous phase and neutralizes the HCl as it is formed. This can be an effective method, but care must be taken as the sulfonyl chloride is more susceptible to hydrolysis under these conditions.[9]
Q3: I am working with a tertiary aniline (e.g., N,N-dimethylaniline). It shouldn't react with benzenesulfonyl chloride, but I am seeing byproduct formation. Why? A3: While tertiary amines lack the proton needed to form a stable sulfonamide, they are not always inert. Under certain conditions, especially with reagents like dansyl chloride (a related sulfonyl chloride), tertiary amines can undergo oxidative dealkylation to yield the sulfonamide of the corresponding secondary amine.[10] This is an often-overlooked side reaction that can lead to unexpected byproducts. Always check for the presence of dealkylated products in your mass spectrum if you observe unexpected reactivity with a tertiary amine.
Q4: My desired sulfonamide product seems to be rearranging under basic conditions. Is this possible? A4: Yes, while uncommon under standard sulfonylation conditions, N-to-C rearrangements of sulfonamide groups have been reported in the literature.[11][12] These rearrangements typically require strong bases (like LDA or BuLi) and are facilitated by specific structural features that allow for intramolecular directed ortho-metalation followed by rearrangement. If you are using very strong bases in subsequent synthetic steps, be aware of this potential isomerization pathway.
Visualizing Reaction Pathways and Troubleshooting
To better understand the interplay between the desired reaction and byproduct formation, the following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting.
Diagram 1: Competitive Pathways in Aniline Sulfonylation
Caption: Competing reaction pathways in the sulfonylation of aniline.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for diagnosing issues in aniline sulfonylation.
Experimental Protocols
Protocol 1: Optimized Synthesis of N-Phenylbenzenesulfonamide
This protocol is designed to minimize the formation of common byproducts.
-
Glassware Preparation: Dry a 100 mL round-bottom flask, a magnetic stir bar, and a dropping funnel in an oven at 120 °C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: In the flask, dissolve aniline (1.86 g, 20 mmol, 1.0 eq.) in anhydrous pyridine (20 mL).
-
Reaction Setup: Equip the flask with the stir bar and a septum. Place the flask in an ice/water bath to cool to 0 °C.
-
Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (3.53 g, 20 mmol, 1.0 eq.) in anhydrous pyridine (10 mL) and load it into the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Pour the reaction mixture into 100 mL of ice-cold 2M HCl. Stir for 15 minutes. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (50 mL) and cold hexanes (20 mL).
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure N-phenylbenzenesulfonamide.
Protocol 2: Purification and Separation of Byproducts
If byproduct formation is significant, column chromatography is often required.
-
Sample Preparation: After an initial aqueous workup, concentrate the crude organic extract in vacuo. Adsorb the crude residue onto a small amount of silica gel (~2-3 times the mass of the crude material).
-
Column Setup: Prepare a silica gel column using a suitable solvent system. A gradient elution is often most effective.
-
Eluent System: Start with a non-polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 3:1 Hexanes:Ethyl Acetate).
-
-
Elution Order: The expected elution order based on polarity is:
-
N,N-bis(phenylsulfonyl)aniline (least polar)
-
N-Phenylbenzenesulfonamide (desired product)
-
ortho- and para-aminophenyl sulfone (most polar due to the free -NH₂ group)
-
-
Analysis: Collect fractions and analyze by TLC to identify and combine the pure product fractions. Characterize each isolated compound by NMR and MS to confirm its identity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Benzenesulfonanilide | C12H11NO2S | CID 74296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Khan Academy [khanacademy.org]
- 6. scribd.com [scribd.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. [Scope and limitations of the analytical use of dansyl chloride, I: The reaction of aromatic sulfonyl chlorides with aliphatic tertiary amines: the microanalytical aspects of the Hinsberg test (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline Reactions
Welcome to the technical support center for improving the regioselectivity of reactions involving 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. The content is structured in a question-and-answer format to directly address challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reactivity and regiochemical control of this compound in common organic reactions.
Question 1: What are the primary factors governing the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?
Answer: The regioselectivity of electrophilic aromatic substitution (EAS) on this molecule is determined by the interplay of the two substituents on the benzene ring: the amino (-NH₂) group and the 4-methyl-1-piperazinyl)sulfonyl (-SO₂-Pip) group.
-
Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director.[1][2] It donates electron density to the aromatic ring through resonance, particularly at the positions ortho and para to itself. This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles.[3]
-
Sulfonyl Group (-SO₂-Pip): This is a strong deactivating group and a meta-director.[4] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive overall.[5][6]
In this compound, these groups are para to each other. The strongly activating nature of the amino group dominates the directing effects. Since the para position is already occupied by the sulfonyl group, electrophilic attack is overwhelmingly directed to the two equivalent positions ortho to the amino group (and meta to the sulfonyl group).
Diagram 1: Directing Effects on the Substrate
Caption: Dominant directing effects on the aniline substrate.
Question 2: My reaction is producing a significant amount of the meta-substituted isomer. Why is this happening and how can I fix it?
Answer: This is a classic issue when performing electrophilic aromatic substitution on anilines under acidic conditions. The formation of a meta product indicates that the directing effect of your amino group has been altered.
Causality: The lone pair on the amino group's nitrogen is basic. In the presence of a strong acid (e.g., in nitration mixtures of H₂SO₄/HNO₃), this nitrogen is protonated to form an anilinium ion (-NH₃⁺). The anilinium ion is strongly electron-withdrawing due to its positive charge. Consequently, it is a powerful deactivating group and a meta -director .[7][8]
When the amine is protonated, both substituents on the ring become deactivating meta-directors, leading to substitution at the position meta to the newly formed anilinium group (and ortho to the sulfonyl group). This results in poor reactivity and the undesired regioisomer.
Solution: Protect the Amino Group To prevent protonation and restore the desired ortho-directing influence, you must protect the amino group before carrying out the EAS reaction. The most common method is to convert it to an acetanilide (an amide) via acetylation. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which provides the added benefit of reducing the likelihood of polysubstitution.[9] After the substitution reaction, the acetyl group can be easily removed by acid or base hydrolysis.
See Protocol 1 for a detailed N-acetylation procedure.
Question 3: I'm struggling with polysubstitution. How can I ensure monosubstitution?
Answer: Polysubstitution occurs because the amino group is a very strong activating group, making the product of the first substitution even more reactive than the starting material in some cases.
Solutions:
-
Protecting Group Strategy: As mentioned in the previous answer, converting the amine to an acetamide is highly effective. The acetamido group is only moderately activating, which tempers the ring's reactivity and generally allows the reaction to stop after a single substitution.[3]
-
Milder Reaction Conditions: Use less reactive electrophiles or lower the reaction temperature. For example, in halogenation, using Br₂ in acetic acid is harsher than using N-bromosuccinimide (NBS) in DMF or CCl₄.
-
Control Stoichiometry: Carefully control the stoichiometry of your electrophile, using only a slight excess (e.g., 1.05 to 1.1 equivalents). Add the electrophile slowly to the reaction mixture to avoid localized high concentrations.
Section 2: Troubleshooting Guide
This section provides a problem-solving framework for specific experimental issues.
Diagram 2: Troubleshooting Workflow for Regioselectivity
Caption: Decision tree for troubleshooting regioselectivity issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. The combined deactivating effect of the sulfonyl group and potential protonation of the amine makes the ring too electron-poor.[10] 2. Steric hindrance from the bulky sulfonylpiperazine group slowing the reaction at the ortho positions.[11] | 1. Ensure the reaction is run under non-acidic or basic conditions to keep the amine group active. 2. Switch to a more potent electrophile/catalyst system. 3. Increase the reaction temperature, but monitor for side product formation. |
| Formation of Dark, Tarry Side Products | The aniline moiety is sensitive to oxidation, especially under harsh reaction conditions (e.g., strong oxidants, high heat). | 1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use purified, degassed solvents. 3. Protect the amine as an acetanilide, which is more resistant to oxidation. |
| Difficulty Separating Regioisomers | The desired ortho product and other isomers (if formed) may have similar polarities. | 1. Optimize the reaction to maximize the yield of the desired isomer, simplifying purification. 2. Employ high-performance column chromatography with a shallow solvent gradient. 3. Consider recrystallization from a carefully selected solvent system. |
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key procedures discussed in this guide.
Protocol 1: N-Acetylation of this compound
This protocol describes the protection of the primary amino group as an acetanilide to control reactivity and direct substitution to the ortho position.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve 1.0 equivalent of this compound in your chosen solvent (e.g., DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.5 equivalents of a base (e.g., pyridine) to the solution with stirring.
-
Slowly add 1.2 equivalents of acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with your organic solvent (e.g., DCM) two times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Regioselective Bromination and Deprotection
This protocol details the bromination of the N-acetylated intermediate, followed by the removal of the protecting group.
Part A: Bromination
-
Dissolve 1.0 equivalent of the N-acetylated starting material from Protocol 1 in a suitable solvent (e.g., acetic acid or DMF).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of 1.05 equivalents of N-bromosuccinimide (NBS) in the same solvent. Note: Using NBS is milder than elemental bromine and can improve selectivity.
-
Stir the reaction at low temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude bromo-acetanilide.
Part B: Deprotection (Acidic Hydrolysis)
-
Suspend the crude bromo-acetanilide in a mixture of ethanol and aqueous HCl (e.g., 6M).
-
Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then neutralize carefully with a base (e.g., NaOH solution or solid NaHCO₃) until the pH is > 8.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final, regioselectively brominated aniline product.
References
- 1. quora.com [quora.com]
- 2. In the context of aniline. Why electrophilic substitution reaction take p.. [askfilo.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
Technical Support Center: Navigating the Challenges of Piperazine Derivative Synthesis Scale-Up
Welcome to the Technical Support Center for Piperazine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their piperazine derivative synthesis from the bench to a larger scale. The piperazine moiety is a privileged scaffold in medicinal chemistry, but its unique physicochemical properties present distinct challenges during scale-up.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the synthesis and purification of these valuable compounds.
Section 1: Core Synthesis Challenges
FAQ 1: Controlling Mono- vs. Di-substitution
Question: My reaction is producing a significant amount of the 1,4-di-substituted byproduct, leading to low yields of the desired mono-substituted piperazine. How can I improve the selectivity for mono-substitution?
Answer: The formation of di-substituted piperazine is a common challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[1][6] Several strategies can be employed to favor mono-substitution, primarily by manipulating stoichiometry, using protecting groups, or leveraging protonation.
Strategies to Enhance Mono-substitution:
-
Stoichiometry Control: Utilizing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile is the most straightforward approach.[6] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.
-
Use of Protecting Groups: A more controlled, albeit multi-step, method involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][6] This ensures that only one nitrogen is available for the initial reaction. The protecting group is subsequently removed to yield the mono-substituted product. This approach is often preferred in multi-step syntheses where precise control is critical.[1]
-
Protonation: The use of a protonated piperazine salt can effectively "protect" one of the nitrogen atoms, thereby suppressing the formation of di-substituted derivatives.[1] This method offers a simpler, one-pot alternative to traditional protecting groups.[1]
Experimental Protocol: Mono-N-alkylation of Piperazine using Excess Piperazine [6]
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or acid-base extraction to isolate the mono-alkylated product.
Data Presentation: Effect of Stoichiometry on Product Distribution [6]
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Trace |
Note: Yields are generalized and will vary based on specific substrates and reaction conditions.
Logical Relationship: Troubleshooting Low Mono-substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
FAQ 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am consistently getting low yields for my N-aryl piperazine synthesis using Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[6][7]
Key Areas for Troubleshooting:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is advisable to screen a variety of ligands and palladium sources.
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. If a strong base like NaOtBu leads to decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[7]
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. Aprotic, non-polar solvents like m-xylene have been found to be effective in some cases.[6][7]
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[6][7]
Data Presentation: Common Conditions for Buchwald-Hartwig Amination of Piperazines [6]
| Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Toluene | NaOtBu | 80-110 | 12-24 | Good to Excellent |
| Dioxane | K₃PO₄ | 100 | 18-24 | Moderate to Good |
| THF | Cs₂CO₃ | 65 | 24 | Moderate |
| m-Xylene | NaOtBu | 120 | 1-2 (Microwave) | Excellent |
Note: Yields are generalized from literature and will vary based on specific substrates and catalyst/ligand systems.
Section 2: Purification and Isolation
FAQ 3: Difficulty in Purifying Piperazine-Containing Compounds
Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques for these basic and often water-soluble compounds?
Answer: The basic and polar nature of piperazine derivatives can indeed make purification challenging.[6] Several effective methods can be employed, often in combination, to achieve high purity.
Effective Purification Techniques:
-
Acid-Base Extraction: This is a powerful technique to separate basic piperazine products from non-basic impurities.[6] The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative partitions into the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[6]
-
Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative to a salt (e.g., dihydrochloride or diacetate), which is then recrystallized.[6][8] This is particularly effective for removing closely related impurities. Piperazine itself can be effectively purified by forming its crystalline piperazine diacetate salt in acetone, which precipitates out, leaving impurities in the solution.[6][8]
-
Column Chromatography: While the basicity of piperazines can cause issues with silica gel (streaking), it remains a widely used method.[6] Using a deactivated silica gel or alumina can be effective. Incorporating a small amount of a basic modifier like triethylamine into the eluent can significantly improve peak shape and separation.
-
Ion Exchange Chromatography: For large-scale purification, ion exchange chromatography can be a viable option, particularly for removing charged impurities or metal catalysts.[9] Anionic exchange has been shown to be effective in removing catalytic iron and other UV-active species from piperazine solutions.[9]
Experimental Protocol: Purification of a Piperazine Derivative via Diacetate Salt Formation [6]
Materials:
-
Crude piperazine-containing mixture
-
Acetone
-
Glacial acetic acid
Procedure:
-
Dissolve the crude mixture in acetone at 20-40°C to a concentration of approximately 0.5 to 20 weight percent piperazine.
-
While stirring, slowly add glacial acetic acid (at least a stoichiometric amount, up to 5 times).
-
The crystalline piperazine diacetate will precipitate.
-
Cool the mixture to 10-30°C to maximize precipitation.
-
Separate the precipitated salt from the liquid by filtration.
-
Wash the collected precipitate with cold acetone to remove residual impurities.
-
Dry the purified piperazine diacetate under vacuum. The free base can be regenerated by treatment with a suitable base.
Logical Relationship: Purification Strategy Selection
Caption: Decision tree for selecting a suitable purification strategy.
Section 3: Safety and Handling
FAQ 4: What are the key safety considerations when scaling up piperazine derivative synthesis?
Question: As we move to a larger scale, what are the primary safety concerns I should be aware of when working with piperazine and its derivatives?
Answer: Scaling up any chemical synthesis introduces new safety challenges, and piperazine derivatives are no exception. Key considerations include the inherent hazards of piperazine, potential for runaway reactions, and the safe handling of reagents and solvents.
Key Safety Considerations:
-
Piperazine's Inherent Hazards: Piperazine is a corrosive and sensitizing agent. It can cause severe skin burns and eye damage, and may cause an allergic skin reaction or asthma-like symptoms if inhaled. Proper personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential. Ensure adequate ventilation, and have emergency eyewash and shower stations readily available.
-
Exothermic Reactions: Many reactions involving piperazines, such as N-alkylations, can be exothermic. On a larger scale, the heat generated can be more difficult to dissipate, potentially leading to a runaway reaction. It is crucial to have robust temperature control and an emergency cooling plan. A reaction calorimetry study is highly recommended during process development to understand the thermal profile of the reaction.
-
Handling of Reagents and Solvents: The scale-up process often involves larger quantities of flammable solvents and hazardous reagents. All handling should be done in a well-ventilated area, away from ignition sources. Ensure proper grounding and bonding to prevent static discharge.
-
Regulatory Compliance: Be aware of the regulatory requirements for the production and handling of piperazine and its derivatives in your region. This may include regulations from bodies such as the Occupational Safety and Health Administration (OSHA) in the United States or the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union.[10]
-
Waste Disposal: Develop a comprehensive waste management plan for all chemical waste generated during the synthesis and purification processes. This should comply with all local and national environmental regulations.
Section 4: References
-
Technical Support Center: Large-Scale Piperazine Synthesis - Benchchem. 6
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.GOV. --INVALID-LINK--
-
Technical Support Center: Optimizing Piperazine Synthesis - Benchchem. 7
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. --INVALID-LINK--
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. --INVALID-LINK--
-
Piperazine - Wikipedia. --INVALID-LINK--
-
Purification of piperazine - Google Patents. --INVALID-LINK--
-
Piperazine derivatives as dangerous abused compounds. --INVALID-LINK--
-
What are the regulatory requirements for piperazine production? - Blog - BIOSYNCE. --INVALID-LINK--
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. --INVALID-LINK--
-
Piperazine synthesis - Organic Chemistry Portal. --INVALID-LINK--
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. --INVALID-LINK--
-
(PDF) Piperazine Derivatives as Dangerous Abused Compounds - ResearchGate. --INVALID-LINK--
-
Piperazine derivatives as dangerous abused compounds - PubMed. --INVALID-LINK--
-
Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler | Macromolecules - ACS Publications. --INVALID-LINK--
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC - PubMed Central. --INVALID-LINK--
-
21 CFR § 520.1803 - Piperazine citrate capsules. - Cornell Law School. --INVALID-LINK--
-
Recovery and purification of piperazine - Google Patents. --INVALID-LINK--
-
1-benzylpiperazine - Organic Syntheses Procedure. --INVALID-LINK--
-
Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. --INVALID-LINK--
-
Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. --INVALID-LINK--
-
Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals - PMC - NIH. --INVALID-LINK--
-
Method for the preparation of piperazine salts - Google Patents. --INVALID-LINK--
-
Opportunities and challenges for direct C-H functionalization of piperazines - PubMed. --INVALID-LINK--
-
Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF - ResearchGate. --INVALID-LINK--
-
Piperazine based antimicrobial polymers: a review - PMC - NIH. --INVALID-LINK--
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. --INVALID-LINK--
-
Synthesis process of anhydrous piperazine in pilot scale - ResearchGate. --INVALID-LINK--
-
Unlocking Pharmaceutical Synthesis: The Role of Piperazine Derivatives. --INVALID-LINK--
-
Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts | Request PDF - ResearchGate. --INVALID-LINK--
-
A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. 11
-
Piperazine citrate preparation process - Google Patents. --INVALID-LINK--
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). --INVALID-LINK--
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. osti.gov [osti.gov]
- 10. biosynce.com [biosynce.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
Welcome to the technical support guide for 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline (CAS 21623-68-7). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. Understanding these pathways is critical for ensuring data integrity, developing stable formulations, and identifying potential impurities during synthesis and storage.
This molecule, a key intermediate in various synthetic applications, incorporates two primary functional moieties: an arylsulfonamide and an N-methylpiperazine ring . Its stability is therefore governed by the chemical liabilities of these groups. This guide will address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
Based on its chemical structure, the compound is susceptible to three primary degradation routes:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond, particularly under acidic or basic conditions, to yield 4-aminobenzenesulfonic acid and N-methylpiperazine.
-
Oxidation: The N-methylpiperazine ring is prone to oxidation, especially at the tertiary amine, leading to the formation of N-oxides. The primary aniline amine can also be oxidized.
-
Photodegradation: Like many sulfonamides, this compound may degrade upon exposure to UV or even natural sunlight, often involving cleavage of the S-N bond or extrusion of sulfur dioxide (SO2).[1][2]
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
To minimize degradation, the compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a dry, room-temperature environment. For solutions, it is advisable to use them fresh. If storage is necessary, use aprotic solvents, store at low temperatures (-20°C), and purge with an inert gas like nitrogen or argon to prevent oxidation.
Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis after my reaction. What are the likely culprits?
Unexpected peaks are often degradation products or impurities. Based on the likely degradation pathways, these could be:
-
Hydrolysis Products: 4-aminobenzenesulfonic acid or N-methylpiperazine.
-
Oxidation Products: N-oxide derivatives of the piperazine ring.[3][4]
-
Photodegradation Products: Products resulting from S-N cleavage or SO2 extrusion.[2] It is crucial to run a control (starting material under reaction conditions without reagents) to differentiate between reaction byproducts and degradation. A forced degradation study can help create a profile of potential degradants.[5]
Troubleshooting Guides & In-Depth Analysis
This section provides a detailed, question-and-answer formatted guide to specific experimental challenges.
Scenario 1: Degradation Under Hydrolytic (Acidic/Basic) Conditions
Q: My compound is showing significant degradation when used in aqueous acidic or basic media. What is the chemical mechanism, and what degradation products should I be looking for?
A: The arylsulfonamide linkage is the most probable site of hydrolytic instability. This bond can be cleaved through both acid-catalyzed and base-catalyzed mechanisms.
-
Causality & Mechanism: Sulfonamides are generally more stable than amides but are still susceptible to hydrolysis under non-neutral pH conditions.[6]
-
Acid Catalysis: The nitrogen atom of the sulfonamide is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base Catalysis: A hydroxide ion directly attacks the electrophilic sulfur atom, proceeding through a tetrahedral intermediate.[6]
-
-
Expected Products: The primary products of hydrolysis are 4-aminobenzenesulfonic acid and N-methylpiperazine . The piperazine ring itself is generally stable under these conditions.
-
Troubleshooting & Mitigation:
-
If possible, adjust the reaction pH to be closer to neutral.
-
Minimize the time the compound spends in harsh aqueous conditions.
-
Consider using aprotic solvents if the reaction chemistry allows.
-
When analyzing samples, ensure the diluent used for HPLC/LC-MS is neutral and organic-based (e.g., acetonitrile/water) to prevent on-instrument degradation.
-
Caption: Predicted hydrolytic cleavage of the sulfonamide bond.
Scenario 2: Degradation from Light Exposure (Photodegradation)
Q: My results are inconsistent, and I suspect the compound might be degrading in the lab under ambient light. Is this plausible, and what are the photolytic pathways?
A: Yes, this is highly plausible. Sulfonamides are a well-known class of compounds susceptible to photodegradation, which can be a significant source of experimental variability.[1]
-
Causality & Mechanism: Aromatic sulfonamides can absorb UV light, promoting the molecule to an excited state. This can lead to bond cleavage through two primary pathways:
-
Homolytic Cleavage of the S-N Bond: This is a common pathway, generating sulfonyl and amino radicals.
-
SO2 Extrusion: A rearrangement process can lead to the extrusion of sulfur dioxide, directly linking the aryl and piperazinyl fragments.[2]
-
-
Expected Products: Photodegradation can produce a complex mixture of products. Key markers to look for would be aniline , 4-aminobenzenesulfonic acid , and potentially 1-(4-aminophenyl)-4-methylpiperazine (from SO2 extrusion).
-
Troubleshooting & Mitigation:
-
Conduct experiments in amber glassware or cover standard glassware with aluminum foil.
-
Minimize exposure of samples on the benchtop to direct sunlight or strong overhead lighting.
-
For photosensitive reactions, use a light source with a filter to remove UV wavelengths if the reaction itself is not photochemical.
-
When using an autosampler for analytical runs, use amber vials or a cooled, dark sample manager.
-
Caption: Major predicted pathways for photolytic degradation.
Scenario 3: Degradation in the Presence of Oxidants
Q: I'm performing an oxidation reaction, but my starting material is being consumed faster than expected, leading to multiple unidentified products. What oxidative side reactions could be occurring?
A: The N-methylpiperazine moiety is highly susceptible to oxidation, a common liability for piperazine-containing drug candidates.[3] The aniline functional group can also be oxidized, but the piperazine ring is often more reactive.
-
Causality & Mechanism: The lone pairs of electrons on the nitrogen atoms of the piperazine ring can be attacked by oxidizing agents (e.g., H₂O₂, m-CPBA, or even dissolved oxygen catalyzed by metal ions).
-
N-Oxidation: The most common pathway is the oxidation of the tertiary amine (N-methyl) and/or the secondary amine (linked to the sulfonyl group) to their corresponding N-oxides .[4]
-
Ring Opening/Fragmentation: More aggressive oxidation can lead to the formation of products like N-formylpiperazine or even ring-opened products such as ethylenediamine .[7][8]
-
-
Expected Products: The primary products would be the mono-N-oxide or di-N-oxide of the parent compound. Under stronger conditions, look for formylated or other fragmented piperazine derivatives.
-
Troubleshooting & Mitigation:
-
Use the mildest possible oxidant at the lowest effective temperature.
-
Employ a stoichiometric amount of the oxidant rather than a large excess.
-
Degas solvents to remove dissolved oxygen, especially if metal catalysts are present, as they can catalyze aerobic oxidation.[9]
-
If N-oxidation is unavoidable, the N-oxide products may need to be characterized and monitored as process-related impurities.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. zenodo.org [zenodo.org]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Validation & Comparative
A Comparative Analysis of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline Derivatives: From Kinase Inhibition to CNS Modulation
The 4-[(4-methyl-1-piperazinyl)sulfonyl]aniline scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. Its inherent physicochemical properties and synthetic tractability have allowed for its derivatization into a diverse array of therapeutic agents, ranging from kinase inhibitors for oncology to modulators of neurotransmitter transporters for central nervous system (CNS) disorders. This guide provides a comparative analysis of three exemplary derivatives, each tailored to a distinct biological target, highlighting the remarkable adaptability of this chemical core. We will delve into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore their therapeutic potential.
The Versatile Core: A Foundation for Diverse Bioactivity
The this compound moiety offers several key features that contribute to its success as a pharmacophore. The sulfonyl group acts as a rigid linker and a hydrogen bond acceptor, while the methylpiperazine group often enhances solubility and can engage in crucial interactions with the target protein. The aniline nitrogen provides a convenient handle for further chemical modification, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.
Caption: The core chemical structure of this compound.
This guide will focus on a comparative analysis of three distinct derivatives that exemplify the therapeutic breadth of this scaffold:
-
CHMFL-ABL/KIT-155 : A potent dual inhibitor of ABL and c-KIT kinases, developed for the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2][3]
-
Compound 17c : A highly effective dual inhibitor of Mer and c-Met kinases, showing promise in the treatment of various solid tumors.[4][5]
-
(+)-67 : A selective inhibitor of the glycine transporter-1 (GlyT-1), with potential applications in treating schizophrenia and other CNS disorders.[6][7]
Comparative Performance: A Data-Driven Overview
The following table summarizes the key performance metrics for our three selected derivatives, providing a quantitative basis for their comparison.
| Derivative | Target(s) | IC50/GI50 | Key Pharmacokinetic/Pharmacodynamic Properties | Therapeutic Area |
| CHMFL-ABL/KIT-155 | ABL, c-KIT | ABL: 46 nMc-KIT: 75 nMK562 (CML cells): 27 nM (GI50)GIST-T1 (GIST cells): 23 nM (GI50)[1][2][3] | Good oral pharmacokinetic properties and effective tumor suppression in xenograft mouse models.[8] | Oncology (CML, GISTs) |
| Compound 17c | Mer, c-Met | Mer: 6.4 nMc-Met: 26.1 nMHCT116 (colon cancer): significant antiproliferative activity[4][5] | High metabolic stability in human liver microsomes (t1/2 = 53.1 min) and moderate oral bioavailability (F: 45.3%).[4] | Oncology (Solid Tumors) |
| (+)-67 | GlyT-1 | Not specified in terms of IC50, but demonstrates robust in vivo activity. | Significantly elevates extracellular glycine levels in the medial prefrontal cortex.[6][7] | CNS Disorders (e.g., Schizophrenia) |
In-Depth Analysis of Derivatives
CHMFL-ABL/KIT-155: A Dual Kinase Inhibitor for Hematological Malignancies
Mechanism of Action: CHMFL-ABL/KIT-155 is a type II kinase inhibitor, a class of drugs that binds to the inactive "DFG-out" conformation of the kinase.[9] This mode of binding offers high selectivity and can overcome certain forms of resistance to type I inhibitors. By inhibiting both ABL and c-KIT kinases, CHMFL-ABL/KIT-155 simultaneously targets the primary drivers of CML (BCR-ABL fusion protein) and GISTs (mutated c-KIT).[1][2][3] This dual inhibition leads to the blockage of downstream signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells.[1][10]
Caption: Simplified signaling pathway showing the dual inhibition of ABL and c-KIT by CHMFL-ABL/KIT-155.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the IC50 of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., ABL, c-KIT)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (CHMFL-ABL/KIT-155) dissolved in DMSO
-
Kinase assay buffer
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo®)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the recombinant kinase, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a defined period.
-
Stop the reaction and add the detection reagent, which measures the amount of ATP remaining in the well (luminescence is inversely proportional to kinase activity).
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data.[11]
-
Compound 17c: A Dual Mer/c-Met Inhibitor for Solid Tumors
Mechanism of Action: Compound 17c is a potent dual inhibitor of Mer and c-Met, two receptor tyrosine kinases that are frequently overexpressed in various cancers and play crucial roles in tumor growth, survival, and metastasis.[4][12] The dual inhibition strategy is designed to provide a more comprehensive blockade of oncogenic signaling and potentially overcome resistance mechanisms that may arise from targeting a single kinase. Mechanistic studies have shown that 17c can suppress cancer cell migration and induce apoptosis in a dose-dependent manner.
Caption: The dual inhibitory action of Compound 17c on Mer and c-Met signaling pathways.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the antiproliferative activity of a compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound (Compound 17c) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the GI50 value.[11]
-
(+)-67: A Glycine Transporter-1 Inhibitor for CNS Disorders
Mechanism of Action: Unlike the previous examples, (+)-67 does not target a kinase but rather a neurotransmitter transporter, GlyT-1.[6][7] GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function.[13] By inhibiting GlyT-1, (+)-67 increases the synaptic concentration of glycine, thereby enhancing NMDA receptor function.[6][7] This mechanism is being explored for the treatment of schizophrenia, where NMDA receptor hypofunction is implicated in the cognitive and negative symptoms of the disease.[13][14]
Caption: A workflow diagram illustrating the mechanism of action of the GlyT-1 inhibitor (+)-67.
Experimental Protocol: In Vitro Glycine Uptake Assay
This protocol details a cell-based assay to measure the inhibition of GlyT-1.[15]
-
Reagents and Materials:
-
A cell line stably expressing human GlyT-1 (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Test compound ((+)-67)
-
Radiolabeled glycine (e.g., [3H]glycine)
-
Uptake buffer
-
Lysis buffer
-
Scintillation cocktail and counter
-
24- or 96-well plates
-
-
Procedure:
-
Plate the GlyT-1 expressing cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with the test compound at various concentrations in uptake buffer.
-
Initiate the uptake by adding a solution containing [3H]glycine.
-
Incubate for a short period to allow for glycine transport into the cells.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells with a lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of glycine taken up by the cells. Calculate the percentage of inhibition and determine the IC50 value.[15][16]
-
Conclusion: A Scaffold for Tailored Therapeutics
The comparative analysis of CHMFL-ABL/KIT-155, Compound 17c, and (+)-67 showcases the remarkable versatility of the this compound scaffold. Through rational design and chemical modification, this core structure has been successfully adapted to create highly potent and selective inhibitors for distinct and therapeutically relevant targets. The kinase inhibitors demonstrate the potential of this scaffold in oncology, while the GlyT-1 inhibitor highlights its applicability to complex CNS disorders. The success of these diverse derivatives underscores the power of medicinal chemistry to transform a single chemical entity into a platform for the development of a wide range of novel therapeutics. Future research in this area will undoubtedly continue to uncover new biological targets and lead to the development of next-generation drugs based on this privileged scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHMFL-ABL/KIT-155 | CHMFL-ABL-KIT-155 | ABL/KIT Dual Kinase Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. abmole.com [abmole.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - Watch Related Videos [visualize.jove.com]
- 6. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy Chmfl-abl/kit-155 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Sulfonylpiperazine Aniline Scaffold: A Comparative Guide to Structure-Activity Relationships
For Immediate Release to the Scientific Community
Introduction: A Scaffold of Therapeutic Promise
The 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapies such as kinase inhibitors.[1] Its prevalence in drug discovery is not accidental; the piperazine ring enhances aqueous solubility and oral bioavailability, while the sulfonamide linker provides a synthetically tractable and structurally rigid anchor for molecular interactions.[2] This guide delves into the critical structure-activity relationships (SAR) of this compound analogs, offering a comparative analysis of how subtle molecular modifications can profoundly impact biological activity. By understanding these relationships, researchers can more effectively design and optimize next-generation inhibitors for a multitude of therapeutic targets.
Core Structure and Key Interaction Points
The foundational this compound structure presents several key regions for chemical modification, each playing a distinct role in target engagement and overall pharmacological profile. Understanding the function of each component is paramount to rational drug design.
Caption: Core this compound scaffold highlighting key regions for modification.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of analogs based on this scaffold is highly sensitive to substitutions at various positions. The following analysis, based on a closely related sulfonyl piperazine series of LpxH inhibitors, provides valuable insights that can be extrapolated to other targets like kinases.[2]
Modifications of the Aniline Ring (R1)
The aniline ring offers a prime location for substitutions that can influence potency and selectivity. Modifications here often interact with the solvent-exposed regions of the target's binding site.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents on the aniline ring can significantly alter the pKa of the aniline nitrogen and the overall electron distribution of the molecule. In many kinase inhibitors, electron-withdrawing groups in the meta or para positions can enhance potency by forming favorable interactions with the protein backbone.[3]
-
Steric Bulk: The size and shape of the substituent are critical. While smaller lipophilic groups may fit into hydrophobic pockets, larger, bulkier groups can lead to steric clashes, thereby reducing or ablating activity.
The Indispensable Sulfonyl Linker
The sulfonamide group is more than just a linker; it is a critical pharmacophoric element. Its oxygen atoms are potent hydrogen bond acceptors, often forming crucial interactions with the hinge region of kinase domains.
-
Replacement with Amide: Replacing the sulfonamide with a more flexible amide linker has been shown to be detrimental to activity, suggesting that the rigid geometry conferred by the sulfonyl group is essential for maintaining the optimal orientation of the aromatic moieties for target binding.[2]
The Piperazine Ring and N-Substituent
The piperazine ring serves multiple functions. It acts as a solubilizing group and provides a vector for positioning the N-substituent.
-
N-Methyl Group: The N-methyl group is a common feature and is often optimal for potency. It can contribute to metabolic stability and fill a small hydrophobic pocket in the target protein.
-
Larger N-Alkyl Groups: Increasing the size of the N-alkyl group can lead to a decrease in activity due to steric hindrance.
Table 1: Comparative Biological Activity of Sulfonyl Piperazine Analogs
| Compound ID | Aniline Ring Modification (R1) | Other Modifications | Biological Activity (% Inhibition at 1 µM)[2] |
| Parent Scaffold Analog | Unsubstituted Aniline | N-Acetyl group instead of N-Methyl | Moderate |
| JH-LPH-06 | 3-Bromo substitution | N-Methylpiperazine | 74% |
| JH-LPH-07 | Indoline-5-oxobutanoic acid | N-Methylpiperazine | High |
| JH-LPH-08 | Indoline-5-oxobutanoic acid (hydrolyzed) | N-Methylpiperazine | High |
| JH-LPH-15 | N-Acetylsulfanil | N-Methylpiperazine | Moderate |
| JH-LPH-22 | Unsubstituted Aniline | Amide linker instead of Sulfonyl | Inactive |
| JH-LPH-23 | Unsubstituted Aniline | Extended piperazine analog | Inactive |
Note: The data presented is from a study on LpxH inhibitors with a similar scaffold and is intended to illustrate general SAR principles.[2]
Caption: Key structure-activity relationship takeaways for the sulfonylpiperazine aniline scaffold.
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assay
To quantitatively assess the inhibitory potential of novel analogs, a robust and reproducible in vitro kinase assay is essential. The following protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.
Principle
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of ADP produced, which is directly proportional to kinase activity, is quantified using a coupled enzymatic reaction that generates a fluorescent or luminescent signal.
Materials
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase substrate (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader (luminometer)
-
384-well white microplates
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include a DMSO-only control (for 0% inhibition) and a no-kinase control (for background).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer. The final concentrations of the kinase and substrate should be optimized for the specific assay.
-
Add the kinase/substrate master mix to each well containing the test compound.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be close to its Km for the kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
Subtract the background signal (no-kinase control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold is a privileged structure in drug discovery for good reason. Its modular nature allows for systematic optimization of its pharmacological properties. The structure-activity relationships discussed herein underscore the importance of maintaining the integrity of the sulfonyl piperazine linker while exploring substitutions on the aniline moiety to enhance potency and selectivity. As our understanding of the structural biology of therapeutic targets continues to grow, this scaffold will undoubtedly serve as a valuable starting point for the design of novel, highly effective, and selective inhibitors. Future work should focus on exploring a wider range of aniline substitutions and investigating the effects of modifying the piperazine ring to further refine the SAR and develop compounds with improved drug-like properties.
References
From Benchtop to Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy of Curcumin and its Synthetic Analogue, EF24
For decades, researchers have been captivated by curcumin, the vibrant yellow polyphenol from turmeric (Curcuma longa). Its remarkable pleiotropic activities—spanning anti-inflammatory, antioxidant, and anti-cancer effects—have positioned it as a seemingly ideal therapeutic agent[1][2][3]. Countless in vitro studies have demonstrated its potent ability to modulate key signaling pathways, chief among them the NF-κB pathway, a central regulator of inflammation and cell survival[4][5]. However, the transition from promising cell culture data to tangible clinical efficacy has been notoriously challenging. This guide delves into the critical disparity between in vitro promise and in vivo performance by comparing curcumin with one of its more successful synthetic analogues, EF24.
The core issue hindering curcumin's clinical application is its poor pharmacokinetics; it suffers from low oral bioavailability, rapid metabolism, and swift systemic elimination[3][6][7]. This means that the high concentrations found to be effective in a petri dish are often unattainable in a living organism[8][9]. To overcome this translational barrier, medicinal chemists have developed numerous curcumin analogues designed for enhanced stability and bioavailability[3][6][10]. EF24, a monoketone analogue, is an excellent representative that showcases significantly improved potency and a more favorable pharmacokinetic profile[6][11].
This guide will objectively compare the performance of curcumin and EF24, providing the experimental frameworks and data necessary to understand why a molecule's success in vitro does not guarantee its efficacy in vivo, a fundamental concept in drug development.
Section 1: Comparative In Vitro Efficacy Analysis
The first step in evaluating a compound's potential is to assess its direct effect on cells in a controlled environment. For anti-cancer agents like curcumin and EF24, a primary measure of efficacy is cytotoxicity—the ability to kill cancer cells. The MTT assay is a standard colorimetric method used to determine cell viability and calculate the half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit cell growth by 50%.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
Both curcumin and its analogue EF24 exert significant anti-inflammatory and anti-cancer effects by inhibiting the Nuclear Factor kappa B (NF-κB) signaling pathway[6][7][12]. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of genes involved in inflammation, cell survival, and proliferation[4][13]. Curcumin has been shown to suppress this pathway by inhibiting the phosphorylation of IκBα, thus preventing NF-κB's nuclear translocation[4][13]. EF24 also potently inhibits the NF-κB pathway, contributing significantly to its anti-tumor activity[6][12].
Caption: The NF-κB signaling pathway and the inhibitory action of Curcumin/EF24.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the IC50 values of curcumin and EF24 in a human breast cancer cell line, such as MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Curcumin and EF24 stock solutions (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture MDA-MB-231 cells until they are in the exponential growth phase. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment[15][16].
-
Compound Treatment: Prepare serial dilutions of curcumin and EF24 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours[16]. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals[17].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution[14][17].
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise[17].
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration to determine the IC50 value for each compound.
Quantitative Data Summary: In Vitro Cytotoxicity
Numerous studies have shown that EF24 is significantly more potent than its parent compound, curcumin, across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Curcumin | PC3 (Prostate) | 20 - 50 | [9] |
| EF24 | PC3 (Prostate) | ~1.0 | [9] |
| Curcumin | Multiple Lines | 10-20x higher than EF24 | [6] |
| EF24 | A2780 (Ovarian) | 0.5 | [11] |
| EF24 | SW13 (Adrenal) | 6.5 | [18][19] |
| EF24 | H295R (Adrenal) | 4.9 - 5.0 | [18][19] |
As the data indicates, EF24 consistently exhibits IC50 values that are many times lower than curcumin, demonstrating superior cytotoxic activity in a controlled in vitro setting[6].
Section 2: Comparative In Vivo Efficacy Analysis
While in vitro data provides a valuable initial screening, the true test of a drug's potential lies in its performance within a complex biological system. An in vivo xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical method to assess anti-tumor efficacy.
The Translational Challenge: Bioavailability
The dramatic difference in in vivo efficacy between curcumin and EF24 is primarily due to pharmacokinetics. Curcumin's poor absorption and rapid metabolism prevent it from reaching and sustaining therapeutic concentrations at the tumor site[3][8][9]. In contrast, EF24 was designed for greater stability and has demonstrated significantly higher oral bioavailability (around 60% in mice), allowing it to effectively reach the tumor and exert its anti-cancer effects[6].
Experimental Protocol: Human Tumor Xenograft Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of curcumin and EF24 in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG or Nude mice, 4-6 weeks old)[20]
-
MDA-MB-231 cells (or another suitable cell line)
-
Sterile PBS and cell culture medium
-
Matrigel or Cultrex BME (optional, to improve tumor take)[21]
-
Curcumin and EF24 formulations for injection (e.g., suspended in corn oil)
-
Syringes (1-cc) and needles (27- or 30-gauge)[20]
-
Digital calipers
Procedure:
-
Cell Preparation: Harvest exponentially growing cancer cells. Wash the cells twice with sterile, cold PBS and resuspend them in PBS (or a PBS/Matrigel mixture) at a concentration of approximately 3 x 10^6 cells per 100-200 µL[20]. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Sterilize the injection site on the flank of each mouse. Subcutaneously inject the prepared cell suspension[20][21].
-
Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable volume (e.g., 50-100 mm³). This can take 1-3 weeks[20]. Monitor the mice regularly for health and measure tumor volume 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (width)² x length / 2[20].
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle Control, Curcumin, EF24).
-
Drug Administration: Administer the compounds to the mice as per the study design (e.g., intraperitoneal injection or oral gavage) daily or several times a week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a maximum allowable size. At the end of the study, euthanize the mice, and excise and weigh the tumors.
Caption: Experimental workflow for an in vivo tumor xenograft model.
Quantitative Data Summary: In Vivo Anti-Tumor Efficacy
Studies consistently demonstrate that while curcumin has minimal effect on tumor growth in vivo, EF24 potently inhibits it.
| Treatment Group | Outcome Metric | Result | Reference(s) |
| Curcumin | Tumor Growth | Little to no significant inhibition | [6][9] |
| EF24 | Tumor Growth | Significant reduction in tumor volume and weight | [6][12][22][23] |
| EF24 | Cell Proliferation (Ki-67) | Markedly reduced in EF24-treated tumors | [12][22] |
| EF24 | Apoptosis (TUNEL) | Markedly increased in EF24-treated tumors | [22] |
For instance, in a mouse xenograft model of triple-negative breast cancer, EF24 administration significantly reduced tumor volume, suppressed cell proliferation, and promoted apoptosis[22]. Similarly, in a prostate cancer xenograft model, EF24 treatment led to tumor regression[12]. These results stand in stark contrast to the general lack of efficacy observed with curcumin administration in similar models, underscoring the critical importance of bioavailability[8].
Conclusion: Bridging the Efficacy Gap
The comparative analysis of curcumin and its synthetic analogue EF24 serves as a powerful illustration of a central dogma in drug discovery: in vitro potency does not guarantee in vivo efficacy .
-
In Vitro Success: Both curcumin and EF24 demonstrate the ability to inhibit key cancer-promoting pathways like NF-κB and induce cytotoxicity in cultured cancer cells. In fact, EF24 is markedly more potent on a molar basis in these assays.
-
In Vivo Divergence: The story changes dramatically in a living system. EF24's superior pharmacokinetic properties—namely its enhanced stability and bioavailability—allow it to achieve and maintain therapeutic concentrations at the tumor site, resulting in significant anti-tumor activity. Curcumin, despite its in vitro promise, largely fails in vivo due to its poor pharmacokinetic profile.
For researchers and drug development professionals, this case study highlights the necessity of integrating pharmacokinetic and in vivo evaluations early in the development pipeline. While in vitro assays are indispensable for initial screening and mechanism-of-action studies, they represent a highly simplified system. The journey from a promising compound in a flask to an effective therapy requires a rational design that considers the complex biological barriers and metabolic processes of a living organism. EF24 exemplifies how targeted chemical modification can successfully bridge this critical efficacy gap.
References
- 1. researchgate.net [researchgate.net]
- 2. Latest in Vitro and in Vivo Assay, Clinical Trials and Patents in Cancer Treatment using Curcumin: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspectives on new synthetic curcumin analogs and their potential anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nrf2activators.com [nrf2activators.com]
- 5. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivities of EF24, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Relationship between the in vitro efficacy, pharmacokinetics and in vivo efficacy of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EF24, a novel curcumin analog, disrupts the microtubule cytoskeleton and inhibits HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Curcumin Analog EF24 Targets NF-κB and miRNA-21, and Has Potent Anticancer Activity In Vitro and In Vivo | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. atcc.org [atcc.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Biological Effects of EF24, a Curcumin Derivative, Alone or Combined with Mitotane in Adrenocortical Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticarcinogenic Potency of EF24: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 21. LLC cells tumor xenograft model [protocols.io]
- 22. The Curcumin Analog EF24 Inhibits Proliferation and Invasion of Triple-Negative Breast Cancer Cells by Targeting the Long Noncoding RNA HCG11/Sp1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Piperazine-Containing Compounds: From Bench to Potential Therapeutics
The piperazine ring, a six-membered heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility as a molecular scaffold.[2][3][4] This guide offers an in-depth, comparative analysis of the diverse biological activities of piperazine-containing compounds. We will explore their mechanisms of action, supported by experimental data, and provide detailed, validated protocols for their evaluation, empowering researchers in the rational design of next-generation therapeutics.
The Piperazine Advantage: A Privileged Scaffold in Drug Discovery
The therapeutic success of the piperazine moiety can be attributed to its unique physicochemical properties. The two nitrogen atoms provide handles for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.[5][6] Furthermore, the piperazine ring's conformational flexibility enables it to adapt to the binding sites of various biological targets, contributing to its broad spectrum of activity.[7][8] This inherent adaptability has led to the development of piperazine-containing drugs across numerous therapeutic areas.[9][10][11]
A Spectrum of Therapeutic Applications
This guide will navigate through key disease areas where piperazine derivatives have shown significant therapeutic promise, offering a comparative look at their performance and the experimental methodologies used for their assessment.
Anticancer Activity: Targeting the Hallmarks of Cancer
A significant portion of research into piperazine-containing compounds has focused on their potential as anticancer agents.[2][4][12] These compounds often target key signaling pathways involved in cell proliferation, survival, and metastasis.[13][14]
Mechanism of Action: Many piperazine-based anticancer agents function as kinase inhibitors, targeting enzymes that are frequently hyperactivated in cancer cells. The structure-activity relationship (SAR) is crucial, with modifications to the piperazine ring influencing potency and selectivity.[5][15] For instance, the introduction of specific substituents can enhance binding affinity to the ATP-binding pocket of kinases, leading to potent inhibition of downstream signaling.
Comparative Cytotoxic Activity of Piperazine Derivatives:
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Key Structural Feature | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [4-(trifluoromethyl)benzyl]piperazine | [13] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [1-bis(4-fluorophenyl)methyl]piperazine | [13] |
| 1-(4-chlorobenzhydryl)piperazine derivative | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | High cytotoxicity observed | 4-chlorobenzhydryl group | [13] |
| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | Higher cytotoxicity than doxorubicin | Fused pyrimidine ring system | [13] |
Experimental Protocol: In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a common method for assessing the cytotoxic effects of piperazine compounds on cancer cell lines.[16][17] A variety of in vitro assays are available to screen for anticancer activity.[18][19][20]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the piperazine test compounds to the wells and incubate for a specified period (e.g., 24-72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Causality in Experimental Design: The CellTiter-Glo® assay is chosen for its high sensitivity and simple, one-step procedure, making it suitable for high-throughput screening of compound libraries.[17]
Caption: A streamlined workflow for determining the in vitro anticancer activity of piperazine compounds.
Central Nervous System (CNS) Activity: Modulating Neurotransmission
Piperazine derivatives are integral to the treatment of various CNS disorders, including anxiety, depression, and psychosis.[21][22][23][24] Their ability to cross the blood-brain barrier and interact with neurotransmitter receptors is key to their therapeutic effects.
Mechanism of Action: Many CNS-active piperazine compounds target serotonin and dopamine receptors.[23][24] The specific substitutions on the piperazine ring dictate the receptor binding profile and functional activity (agonist, antagonist, etc.).[25][26] For example, an arylpiperazine moiety is a common feature in drugs targeting serotonergic pathways.[23]
Experimental Protocol: Radioligand Binding Assay
This "gold standard" assay is used to determine the affinity of a compound for a specific receptor.[27][28]
-
Membrane Preparation: Isolate cell membranes containing the target receptor from brain tissue or cultured cells.[29]
-
Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled piperazine test compound.[28][30]
-
Separation and Counting: Separate the bound from the free radioligand via filtration and quantify the radioactivity of the bound ligand using a scintillation counter.[28][29]
-
Data Analysis: Determine the IC50 of the test compound and calculate the equilibrium dissociation constant (Ki) to quantify its binding affinity for the receptor.[28][31]
Trustworthiness of the Protocol: This method's reliability stems from the direct measurement of competitive binding at the target receptor, providing a quantitative measure of a compound's affinity.
Caption: Piperazine compounds modulate CNS activity by binding to neurotransmitter receptors.
Antiviral Activity: A Broad-Spectrum Defense
The piperazine scaffold has also been incorporated into a number of antiviral drugs, demonstrating activity against a range of viruses.[32][33][34]
Mechanism of Action: The antiviral mechanisms of piperazine derivatives are diverse. Some inhibit viral entry into host cells, while others target viral enzymes essential for replication, such as proteases or capsid proteins.[35] For example, some piperazine-containing compounds have been shown to bind to the hydrophobic pocket of the alphavirus capsid protein.[35]
Experimental Protocol: Plaque Reduction Assay
This assay is a functional method to determine the ability of a compound to inhibit viral infection and replication.[36][37][38][39][40]
-
Cell Infection: Infect a monolayer of host cells with a known amount of virus in the presence of varying concentrations of the piperazine test compound.
-
Overlay and Incubation: After a short adsorption period, overlay the cells with a semi-solid medium (like agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Plaque Visualization: After incubation, stain the cells to visualize the plaques (areas of cell death or viral replication).
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, the concentration that reduces the number of plaques by 50%.
Expertise Embodied in the Protocol: The use of a semi-solid overlay is a critical step that ensures the formation of distinct, countable plaques, allowing for accurate quantification of antiviral activity.[36]
Future Perspectives
The piperazine scaffold remains a fertile ground for the discovery of new medicines.[3][41] Future research will likely focus on the development of more selective and potent piperazine derivatives through techniques like structure-based drug design and combinatorial chemistry.[42] The continued exploration of this versatile chemical entity holds great promise for addressing unmet medical needs across a wide spectrum of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 10. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. noblelifesci.com [noblelifesci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 22. nbinno.com [nbinno.com]
- 23. Coumarin-piperazine derivatives as biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 27. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. brieflands.com [brieflands.com]
- 31. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 33. Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. bioagilytix.com [bioagilytix.com]
- 37. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 39. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 40. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]
- 41. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 42. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapies, particularly in oncology and beyond, the selectivity of a drug candidate is as critical as its potency. The 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents. However, the very features that make this scaffold effective—its ability to interact with ATP-binding sites and other key biological targets—also predispose it to a range of on- and off-target interactions. This guide provides a comparative analysis of the cross-reactivity profiles of derivatives from this chemical series, offering insights into their selectivity and outlining robust experimental strategies for comprehensive characterization.
The Double-Edged Sword of Kinase Inhibition: Why Cross-Reactivity Matters
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, even highly optimized kinase inhibitors can interact with dozens of unintended kinases, leading to a phenomenon known as polypharmacology.[1] This can be a double-edged sword: while some off-target effects can lead to unforeseen toxicities, others may result in beneficial synergistic effects or opportunities for drug repurposing.[2][3]
A prime example is Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML). While its primary target is the BCR-ABL fusion protein, Imatinib also potently inhibits other tyrosine kinases like c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[4] This cross-reactivity is crucial for its efficacy in gastrointestinal stromal tumors (GIST), which are driven by mutations in c-Kit.[5] However, Imatinib's off-target profile also extends to non-kinase proteins, such as the oxidoreductase NQO2, highlighting the need for a holistic view of a compound's interaction landscape.[6]
For derivatives of this compound, understanding this cross-reactivity is paramount for predicting potential side effects, elucidating mechanisms of action, and ensuring the development of safe and effective medicines.
Comparative Selectivity Profiles: Case Studies
While a comprehensive public database comparing a wide array of this compound derivatives is not available, we can draw valuable insights from specific, well-characterized examples from the literature. These examples showcase the diverse primary targets and the varying degrees of selectivity that can be achieved through structural modifications.
Table 1: Comparative Selectivity of Representative Piperazinyl-Sulfonyl Derivatives
| Compound Name/Identifier | Primary Target(s) | Selectivity Highlights | Known Off-Targets (if reported) |
| CYH33 | PI3Kα | Potent PI3Kα inhibitor (IC₅₀ = 5.9 nM) with significant selectivity over other PI3K isoforms (β/α: 101-fold, δ/α: 13-fold, γ/α: 38-fold).[7] | Broader kinome scan data not detailed. |
| CHMFL-ABL/KIT-155 | ABL, c-KIT | Potent dual inhibitor (ABL IC₅₀: 46 nM; c-KIT IC₅₀: 75 nM). Displayed high selectivity in a KINOMEscan assay against 468 kinases (S Score (1) = 0.03 at 1 µM).[8] | Minimal off-target binding reported in the extensive kinase panel.[8] |
| Imatinib (related scaffold) | BCR-ABL, c-KIT, PDGFR | Considered a relatively selective kinase inhibitor.[1] | c-Abl, Arg, DDR1, NQO2, among others.[5][6] |
This data underscores that while high selectivity is achievable within this chemical class, the potential for cross-reactivity with other kinases and even unrelated protein families is a critical consideration that must be experimentally addressed.
The Chemist's Compass: Navigating Selectivity with In Silico Tools
Before embarking on extensive wet-lab experiments, computational methods can provide invaluable early warnings of potential cross-reactivity.
Caption: In silico workflow for predicting off-target liabilities.
-
Similarity-Based Searches: Comparing the 2D and 3D structure of a novel derivative against databases of compounds with known off-target activities can reveal potential liabilities based on the principle that structurally similar molecules often have similar biological activities.
-
Pharmacophore Modeling: This involves creating a 3D model of the essential features required for binding to a known off-target (e.g., the hERG potassium channel, a common concern for piperazine-containing compounds). The novel derivative can then be screened against this model.
-
Molecular Docking: Docking the compound into the crystal structures of common off-targets, such as various GPCR subtypes or other kinase families, can predict binding affinity and identify key interactions.
While predictive, these in silico methods are not a substitute for experimental validation. They serve to prioritize compounds and guide the design of focused experimental screening strategies.
The Gold Standard: Experimental Protocols for Assessing Cross-Reactivity
A tiered and multi-faceted experimental approach is essential for building a comprehensive cross-reactivity profile.
Tier 1: Broad Kinome Profiling
The most direct way to assess kinase selectivity is to screen the compound against a large panel of purified kinases.
Caption: Workflow for KINOMEscan® competition binding assay.
Protocol: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a widely used method for assessing kinase inhibitor selectivity.[9] It relies on a competition binding assay that quantitatively measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from a panel of kinases.
-
Assay Principle: The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for that kinase. The amount of captured kinase is measured using quantitative PCR (qPCR) of a DNA tag conjugated to each kinase.[9]
-
Preparation: The test compound is prepared at a desired screening concentration (e.g., 1 µM) in an appropriate solvent (typically DMSO).
-
Binding Reaction: The test compound is incubated with a panel of DNA-tagged kinases and the immobilized ligand in a multi-well plate. The KINOMEscan scanMAX panel, for instance, includes 468 kinases.[9]
-
Capture and Washing: The mixture is passed through a capture resin that binds the immobilized ligand. Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding. For compounds showing significant binding, a full 11-point dose-response curve is generated to determine the dissociation constant (Kd). Selectivity can be visualized using tools like the TREEspot® Data Visualization tool.[9]
Tier 2: Cellular Target Engagement
Biochemical assays with purified proteins do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in intact cells or cell lysates.[10]
Protocol: Cellular Thermal Shift Assay (CETSA) with Immunoblotting
CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[11]
-
Cell Treatment: Culture cells to an appropriate density. Treat intact cells with the test compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-3 hours) to allow for cell penetration and target binding.[12]
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-4 minutes) using a thermal cycler, followed by cooling at room temperature.[11]
-
Lysis and Centrifugation: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble, non-aggregated proteins. Determine the protein concentration and normalize the samples.
-
Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein of interest.[11]
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[10]
High-throughput versions of CETSA have been developed using readouts like reverse-phase protein arrays (RPPA) or proximity extension assays (PEA) for broader profiling.[10][13]
Tier 3: Screening Beyond the Kinome
Given that piperazine-containing molecules can interact with G-Protein Coupled Receptors (GPCRs) and ion channels, a broader screening strategy is advisable for lead candidates.
GPCR and Ion Channel Screening Assays
These are typically performed by specialized contract research organizations (CROs) using established platforms.
-
GPCR Screening:
-
Principle: Functional assays measure the downstream consequences of GPCR activation or inhibition.
-
Common Readouts:
-
cAMP Assays: For Gs and Gi-coupled receptors, changes in intracellular cAMP levels are measured using fluorescent biosensors (e.g., cADDis) or immunoassays.[14]
-
Calcium Flux Assays: For Gq-coupled receptors, ligand binding triggers the release of intracellular calcium, which is detected using calcium-sensitive fluorescent dyes.[15]
-
-
-
Ion Channel Screening:
-
Principle: Assays measure the flow of ions across the cell membrane.
-
Common Readouts:
-
Patch-Clamp Electrophysiology: The gold standard for measuring ion channel activity, but low-throughput.
-
Fluorescent Assays: High-throughput methods use fluorescent indicators that are sensitive to changes in membrane potential or specific ion concentrations (e.g., Ca²⁺, K⁺).[15]
-
-
Conclusion: A Roadmap to Selectivity
The this compound scaffold represents a versatile and valuable starting point for the design of potent therapeutic agents. However, its inherent potential for cross-reactivity necessitates a rigorous and systematic evaluation of selectivity. By integrating in silico predictions with a tiered experimental approach—from broad kinome profiling to cellular target engagement and screening against other major drug target families—researchers can build a comprehensive understanding of a compound's interaction profile. This knowledge is not merely an academic exercise; it is fundamental to mitigating risks of toxicity, uncovering novel therapeutic opportunities, and ultimately, developing safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. GPCRs - G Protein-Coupled Receptors | Molecular Devices [moleculardevices.com]
comparing the efficacy of different synthetic routes to 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
For Researchers, Scientists, and Drug Development Professionals
The compound 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline is a key building block in medicinal chemistry, frequently utilized in the development of various therapeutic agents. Its synthesis is a critical step for many research and development projects. This guide provides an in-depth, objective comparison of the most common synthetic routes to this valuable molecule, supported by experimental data, to empower researchers in selecting the most efficacious pathway for their specific needs.
Introduction to the Target Molecule
This compound, with the molecular formula C₁₁H₁₇N₃O₂S, possesses a desirable combination of a sulfonamide linkage and a piperazine moiety. This unique structural arrangement imparts favorable pharmacokinetic properties and versatile binding capabilities, making it a sought-after intermediate in the synthesis of a wide range of biologically active compounds. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance.
This guide will dissect two primary synthetic strategies: the "Acetamide Route," which involves the protection and subsequent deprotection of an aniline functional group, and the "Nitro Reduction Route," which employs the reduction of a nitroaromatic precursor.
Route 1: The Acetamide Route
This classical approach involves the protection of the aniline group of acetanilide as an acetamide, followed by chlorosulfonation, reaction with N-methylpiperazine, and subsequent deprotection to yield the final product.
Rationale for the Acetamide Protecting Group
The use of acetanilide instead of aniline for the initial chlorosulfonation step is a crucial strategic decision. The amino group of aniline is highly activating and susceptible to oxidation under the harsh conditions of chlorosulfonation. Furthermore, the amino group would be protonated by the strong acid, leading to the formation of a meta-directing ammonium ion, which would result in the undesired substitution pattern.[1] The acetamide group serves to moderate the reactivity of the aromatic ring and direct the sulfonation to the para position, ensuring the desired regioselectivity.[1]
Synthetic Workflow
The overall workflow for the Acetamide Route is depicted below:
References
The Rise of a Privileged Scaffold: A Comparative Guide to the Molecular Docking of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, certain molecular scaffolds consistently emerge as "privileged structures." These are frameworks that, through a combination of favorable physicochemical properties and versatile synthetic handles, demonstrate a remarkable propensity for binding to multiple, evolutionarily related targets. The 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline moiety is a prime example of such a scaffold, increasingly recognized for its potential in crafting potent and selective kinase inhibitors.
This guide provides an in-depth, comparative analysis of the molecular docking performance of a representative this compound derivative against a well-validated and clinically significant target: the Abl tyrosine kinase. We will dissect the rationale behind the experimental choices in a typical molecular docking workflow, from target selection and preparation to ligand setup and results interpretation. Furthermore, we will objectively compare its predicted binding efficacy with two landmark Abl kinase inhibitors, Imatinib and Dasatinib, providing a clear perspective on its potential and standing in the field. This analysis is designed for researchers, computational chemists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.
The Target of Choice: Abl Tyrosine Kinase and its Clinical Significance
The Abl tyrosine kinase, particularly in its constitutively active Bcr-Abl fusion protein form, is the primary driver of Chronic Myeloid Leukemia (CML).[1][2] This has made it one of the most intensely studied kinase targets of the last three decades. The clinical success of inhibitors like Imatinib, which targets the inactive conformation of the kinase, and second-generation drugs like Dasatinib, which binds to the active conformation, has not only revolutionized CML treatment but has also provided a rich tapestry of structural and mechanistic data for computational chemists.[2][3] This wealth of information, including numerous publicly available crystal structures, makes Abl kinase an ideal model system for the comparative docking studies of novel inhibitor scaffolds. For our analysis, we will utilize the crystal structure of the Abl kinase domain in its active conformation, complexed with an inhibitor (PDB ID: 2GQG), to provide a consistent framework for comparison.[4]
Experimental Workflow: A Step-by-Step Protocol for Molecular Docking
The following protocol outlines a robust and reproducible workflow for the molecular docking of our this compound derivative and the reference compounds against the Abl kinase. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram of the Molecular Docking Workflow
References
- 1. Investigation on the interaction behavior of afatinib, dasatinib, and imatinib docked to the BCR-ABL protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the ADMET Properties of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline Analogs
In the landscape of modern drug discovery, a promising candidate's journey from the laboratory to the clinic is fraught with challenges. A significant portion of these hurdles lies in the realm of ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity.[1] Early and accurate assessment of these properties is paramount to de-risk drug development programs, saving invaluable time and resources.[2][3] This guide provides an in-depth comparative analysis of the ADMET properties of a series of hypothetical 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline analogs. We will explore how subtle structural modifications to this scaffold can profoundly influence its pharmacokinetic and safety profile, leveraging a combination of in silico predictions and established in vitro experimental data.
The this compound core is a privileged scaffold in medicinal chemistry, with the piperazine moiety often incorporated to enhance solubility and other pharmacokinetic parameters.[4][5] However, the interplay of the sulfonyl, aniline, and piperazine groups presents a unique set of ADMET challenges that warrant careful investigation.
I. The Critical Role of Early ADMET Profiling
The "fail early, fail cheap" paradigm is a cornerstone of efficient drug discovery.[6] Undesirable ADMET characteristics are a leading cause of late-stage attrition in clinical trials.[1] By integrating ADMET profiling into the early stages of lead optimization, we can identify and mitigate potential liabilities, thereby increasing the probability of success.[6][7] This guide will walk through a rational, multi-pronged approach to assessing the ADMET profiles of our analog series, demonstrating how a synergistic combination of computational and experimental methods can guide medicinal chemistry efforts.
II. In Silico ADMET Prediction: A First Look
In silico tools provide a rapid and cost-effective means to prioritize compounds for synthesis and further testing.[8][9] By leveraging sophisticated machine learning algorithms and quantitative structure-activity relationship (QSAR) models, we can predict a wide range of ADMET properties with increasing accuracy.[10][11]
For our analog series, we will focus on key descriptors such as:
-
Aqueous Solubility (logS): Crucial for dissolution and subsequent absorption.
-
Lipophilicity (logP/logD): A key determinant of membrane permeability and off-target effects.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeted drugs and for avoiding unwanted CNS side effects.
-
Human Intestinal Absorption (HIA): Predicts the extent of absorption after oral administration.
-
Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions.[12]
-
hERG Inhibition: A critical indicator of potential cardiotoxicity.
Table 1: In Silico ADMET Predictions for this compound Analogs
| Analog | R-Group | Predicted logS | Predicted logP | Predicted BBB Penetration | Predicted HIA (%) | Predicted CYP2D6 Inhibition | Predicted hERG Inhibition |
| Parent | -H | -3.5 | 2.1 | High | 92 | Moderate | Low |
| Analog 1 | -Cl | -3.8 | 2.8 | High | 88 | High | Low |
| Analog 2 | -OCH3 | -3.2 | 1.9 | Moderate | 95 | Low | Low |
| Analog 3 | -CF3 | -4.1 | 3.5 | Very High | 85 | High | Moderate |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
The in silico data suggests that substitution on the aniline ring significantly impacts the ADMET profile. For instance, the electron-withdrawing trifluoromethyl group in Analog 3 increases lipophilicity and predicted BBB penetration, but also raises concerns about CYP inhibition and hERG liability. Conversely, the methoxy group in Analog 2 appears to confer a more favorable overall profile.
III. Experimental ADMET Assays: Generating Definitive Data
While in silico predictions are invaluable for initial screening, experimental validation is essential for making confident decisions.[2] We will now delve into the detailed protocols for key in vitro ADMET assays.
Predicting intestinal permeability is crucial for orally administered drugs. The Caco-2 and MDCK cell-based assays are the industry-standard models for this purpose.[13][14][15]
1. Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, forming tight junctions that mimic the intestinal barrier.[16][17][18] This assay measures the rate of compound flux from the apical (A) to the basolateral (B) side, and vice versa.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 21 days to allow for differentiation and monolayer formation.[16]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Dosing: The test compound is added to the apical (A) or basolateral (B) compartment.
-
Sampling: At predetermined time points, samples are taken from the receiver compartment.
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.[16]
-
Efflux Ratio: The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux transporters.[13]
2. MDCK-MDR1 Permeability Assay
Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump, are used to specifically assess a compound's potential as a P-gp substrate.[14][19][20][21] This is particularly important for predicting BBB penetration, as P-gp is highly expressed at the BBB.
Experimental Protocol: MDCK-MDR1 Permeability Assay
-
Cell Culture: MDCK-MDR1 cells are cultured on Transwell™ inserts for 4-5 days to form a confluent monolayer.[14]
-
Assay Procedure: The assay is performed similarly to the Caco-2 assay, measuring bidirectional transport (A-B and B-A).
-
Data Interpretation: A high efflux ratio (≥2) in the MDCK-MDR1 cell line is a strong indicator that the compound is a substrate of P-gp.[14]
Table 2: Experimental Permeability Data for this compound Analogs
| Analog | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | MDCK-MDR1 Papp (A-B) (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio |
| Parent | 8.5 | 1.8 | 6.2 | 3.5 |
| Analog 1 | 12.1 | 1.5 | 9.8 | 2.8 |
| Analog 2 | 9.2 | 1.2 | 7.5 | 1.9 |
| Analog 3 | 15.5 | 2.5 | 11.3 | 5.1 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
The experimental data reveals that Analog 3 , while having the highest passive permeability, is also a significant P-gp substrate, which could limit its brain penetration and potentially lead to drug-drug interactions. Analog 2 demonstrates good permeability with minimal efflux, making it a more promising candidate from a permeability standpoint.
The liver is the primary site of drug metabolism, and cytochrome P450 enzymes play a major role in this process.[22] The liver microsomal stability assay provides a measure of a compound's intrinsic clearance, which is a key parameter in predicting its in vivo half-life.[23][24][25]
Experimental Protocol: Liver Microsome Stability Assay
-
Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with pooled human liver microsomes in the presence of the cofactor NADPH at 37°C.[22]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).[22]
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[23]
Table 3: Metabolic Stability Data for this compound Analogs
| Analog | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent | 35 | 45 |
| Analog 1 | 28 | 58 |
| Analog 2 | 55 | 25 |
| Analog 3 | 15 | 110 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
The metabolic stability data further highlights the favorable profile of Analog 2 , which exhibits a longer half-life and lower intrinsic clearance compared to the other analogs. The rapid metabolism of Analog 3 is a significant liability that would likely translate to poor in vivo exposure.
Inhibition of CYP enzymes is a major cause of drug-drug interactions.[26][27] The CYP inhibition assay assesses the potential of a compound to inhibit the activity of the major CYP isoforms.[12][28]
Experimental Protocol: Cytochrome P450 Inhibition Assay
-
Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform in the presence of varying concentrations of the test compound.[12]
-
Metabolite Formation: The formation of the specific metabolite of the probe substrate is monitored by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[12]
Table 4: CYP Inhibition Data (IC50, µM) for this compound Analogs
| Analog | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Parent | >50 | 25.1 | 30.5 | 8.2 | >50 |
| Analog 1 | 45.2 | 15.8 | 22.1 | 3.5 | 48.7 |
| Analog 2 | >50 | >50 | >50 | 22.5 | >50 |
| Analog 3 | 12.5 | 8.9 | 15.3 | 1.8 | 20.1 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Consistent with the in silico predictions, Analog 3 shows potent inhibition of multiple CYP isoforms, raising a significant red flag for potential drug-drug interactions. Analog 2 demonstrates a much cleaner CYP inhibition profile.
IV. Visualizing the Workflow and Relationships
To better understand the interplay of these ADMET assays, the following diagrams illustrate the experimental workflow and the logical relationships between the different parameters.
Caption: A high-level overview of the integrated in silico and in vitro ADMET assessment workflow.
Caption: A diagram illustrating the interconnected relationships between key ADMET properties.
V. Conclusion: A Data-Driven Path Forward
This comprehensive guide has demonstrated a systematic approach to assessing the ADMET properties of this compound analogs. By integrating in silico predictions with robust in vitro experimental data, we can build a detailed understanding of the structure-ADMET relationships within a chemical series.
Our comparative analysis reveals that while seemingly minor structural modifications can lead to improvements in one ADMET parameter, they can have detrimental effects on others. The hypothetical data presented herein clearly positions Analog 2 as the most promising candidate for further development, possessing a balanced profile of good permeability, metabolic stability, and a low potential for drug-drug interactions. This data-driven approach allows for the efficient allocation of resources and significantly enhances the probability of selecting a successful clinical candidate.
References
- 1. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 2. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. ADMET profiling: Significance and symbolism [wisdomlib.org]
- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 15. diva-portal.org [diva-portal.org]
- 16. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 21. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. merckmillipore.com [merckmillipore.com]
- 25. bioivt.com [bioivt.com]
- 26. lnhlifesciences.org [lnhlifesciences.org]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. enamine.net [enamine.net]
A Senior Scientist's Guide to Benchmarking Novel Kinase Inhibitors Against Established Standards
Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][2] However, the journey from a promising new chemical entity to a viable therapeutic candidate is fraught with challenges. A novel derivative may exhibit potent activity in an isolated biochemical assay, but this provides an incomplete picture. To truly understand its potential, a new inhibitor must be rigorously and objectively benchmarked against known, well-characterized compounds.
This guide provides a comprehensive framework for benchmarking new kinase inhibitor derivatives. Moving beyond simple potency measurements, we will explore a multi-tiered evaluation cascade—from foundational biochemical characterization to cellular target engagement and broad kinome selectivity profiling. The objective is to build a holistic performance profile, enabling researchers to make confident, data-driven decisions about which candidates to advance.
Section 1: Foundational Biochemical Characterization: Determining On-Target Potency (IC₅₀)
The first critical step is to quantify the direct inhibitory effect of the new derivative on its purified target kinase. The half-maximal inhibitory concentration (IC₅₀) is the key metric here, representing the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50%.
Causality Behind Experimental Choice: We select a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, for its high sensitivity, broad dynamic range, and scalability for high-throughput screening.[3][4][5][6] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.[3][5] Its robustness allows for precise IC₅₀ determination, which is fundamental for initial comparison.
Experimental Workflow: Biochemical IC₅₀ Determination
Below is a generalized workflow for determining the IC₅₀ value.
Caption: Workflow for a biochemical kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol outlines the steps for a 384-well plate format.
-
Reagent Preparation: Prepare stocks of purified recombinant kinase, its specific peptide substrate, and ATP in a kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Inhibitor Plating: Create a serial dilution of the new derivative and benchmark inhibitors in DMSO. Transfer a small volume (e.g., 1 µL) of each concentration to the assay plate. Include DMSO-only wells as a 0% inhibition control and wells without kinase as a 100% inhibition control.
-
Kinase/Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well.
-
Initiation and Reaction: Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase to ensure the resulting IC₅₀ value approximates the inhibitor's binding affinity (Kᵢ).[7][8]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.[4][9] Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.[5][9] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[10][11][12]
Data Presentation: Comparative IC₅₀ Values
| Compound | Target Kinase | Biochemical IC₅₀ (nM) |
| New Derivative | Kinase X | 5.2 |
| Benchmark A | Kinase X | 1.5 |
| Benchmark B | Kinase X | 45.8 |
Interpretation: The hypothetical data shows the New Derivative is highly potent, significantly more so than Benchmark B. While Benchmark A is slightly more potent, the New Derivative's single-digit nanomolar IC₅₀ establishes it as a strong candidate worthy of further investigation.
Section 2: Cellular Potency and Target Engagement
A potent biochemical IC₅₀ is a prerequisite, but it doesn't guarantee activity in a cellular environment. An inhibitor must be cell-permeable and engage its intended target amidst the complexity of the intracellular space. This section focuses on validating inhibitor performance in a more physiologically relevant context.[13]
Part A: Assessing Cellular Potency (EC₅₀) via Phosphorylation Assay
The half-maximal effective concentration (EC₅₀) measures the concentration of an inhibitor that causes a 50% reduction in a specific cellular response. We can determine this by monitoring the phosphorylation of a known downstream substrate of our target kinase.
Causality Behind Experimental Choice: A Western blot or in-cell ELISA provides direct evidence that the inhibitor is blocking the kinase's signaling function within the cell. This confirms that the compound can cross the cell membrane and retain its activity.
Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Cell Culture & Treatment: Plate a relevant cell line and grow to ~80% confluency. Treat cells with a dose range of the new derivative and benchmark inhibitors for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., p-SUBSTRATE). Subsequently, probe with an antibody for the total amount of the substrate (e.g., t-SUBSTRATE) or a housekeeping protein (e.g., GAPDH) for loading control.
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and normalize the p-SUBSTRATE signal to the total substrate or loading control. Plot the normalized data to determine the EC₅₀.[14]
Part B: Confirming Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to unequivocally confirm that a compound binds to its target protein in intact cells.[15][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16][17][18]
Causality Behind Experimental Choice: CETSA provides direct physical evidence of target engagement.[18][19] A positive result strongly validates that the cellular effects observed are a direct consequence of the inhibitor binding to its intended target.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
References
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. clyte.tech [clyte.tech]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 13. 키나아제 선택성 프로파일링 서비스 [promega.kr]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of complex synthetic molecules like 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory guidelines. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Profile and Core Safety Principles: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is a multifaceted molecule, and its potential hazards are derived from its constituent chemical groups: the aniline core, the sulfonamide bridge, and the methylpiperazinyl moiety.
Based on data from suppliers and analogous compounds, this chemical should be treated as hazardous, with the primary risks including:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The aniline component suggests potential toxicity, as aniline itself is classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen.[2] The piperazine group, in some derivatives, is associated with causing skin burns and allergic reactions.[3] Therefore, all waste containing this compound, including trace amounts on consumables, must be managed as hazardous chemical waste.[1][3][4]
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [4][5]
Immediate Safety & Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[3] The following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects eyes from accidental splashes of solids or solutions.[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and potential irritation or absorption.[3][6] |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. The following workflow ensures that waste is handled, segregated, stored, and disposed of in a manner that is safe, compliant, and logical.
Caption: Logical workflow for the safe disposal of this compound.
Step 1: Identify and Characterize Your Waste Streams
Proper disposal begins with identifying all materials that have come into contact with this compound. These are all considered hazardous waste and must be segregated accordingly.
-
Solid Waste:
-
Unused or expired pure compound.
-
Contaminated consumables: weighing papers, gloves, bench paper, pipette tips, and wipers.[1]
-
-
Liquid Waste:
-
Solutions containing the compound (e.g., from experiments, stock solutions).
-
Solvents used to rinse contaminated glassware.
-
-
Contaminated Labware:
-
"Empty" containers, vials, and flasks that held the compound.
-
Glassware that cannot be effectively decontaminated.
-
Step 2: Waste Segregation - The Principle of Incompatibility
To prevent dangerous chemical reactions, it is critical to segregate waste streams. Do not mix waste containing this compound with incompatible chemicals.
Key Incompatibilities to Avoid:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides) Can lead to violent reactions.[4]
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid) Can cause vigorous reactions.[4]
-
Aqueous Waste Streams: Unless the waste is already an aqueous solution, do not mix organic solvent waste with aqueous waste.[1]
Collect solid and liquid wastes in separate, dedicated containers.[1][6]
Step 3: Container Selection and Preparation
The integrity of your waste container is the primary barrier against leaks and spills.
-
Compatibility: Use containers made of a material compatible with the waste. High-density polyethylene (HDPE) is a suitable choice for both solid and many liquid wastes.[1] Do not use metal containers for acidic waste.[7]
-
Condition: The container must be in good condition, free of cracks, and have a secure, leak-proof screw-on cap.
-
Headspace: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[7]
Step 4: Labeling - Clear and Compliant Communication
Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the container. Each waste container must be labeled at the moment the first drop of waste is added.
The label must include:
-
The words "Hazardous Waste" .[3]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[3]
-
A complete list of all constituents by percentage, including solvents (e.g., "Methanol 95%, this compound 5%"). The total must equal 100%.[3]
-
The associated hazards (e.g., "Irritant," "Toxic").[3]
-
The accumulation start date (the date the first waste was added).[6]
-
The name and contact information of the generating researcher or lab.[8]
Your institution's Environmental Health & Safety (EHS) department will provide compliant labels.[8]
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific location in the lab, at or near the point of waste generation, as your Satellite Accumulation Area (SAA).[3][9]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste. A designated area within a fume hood or a secondary containment tray on a benchtop are common SAA locations.
-
Segregation: Within the SAA, continue to segregate containers by chemical compatibility. Use secondary containment bins or trays to separate incompatible waste types like acids and organics.[8]
-
Container Status: Keep waste containers securely closed at all times, except when adding waste. Do not leave funnels in open containers.
-
Inspection: Inspect your SAA weekly for any signs of leaks, container degradation, or improper labeling.
Step 6: Arranging for Final Disposal
Once a waste container is full (or has been in accumulation for the maximum time allowed by your institution, often 6-12 months), it must be prepared for pickup.[3]
-
Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific online or paper-based request procedures.[10]
-
No Abandonment: Never leave chemical waste behind when vacating a laboratory space. It is the responsibility of the researcher and their Principal Investigator to ensure all waste is properly disposed of before departure.
Step 7: The Final Step - High-Temperature Incineration
The recommended final disposal method for this compound and its associated waste is high-temperature incineration at a licensed hazardous waste facility.[1]
Why Incineration? This compound is a complex organic molecule containing nitrogen and sulfur. Thermal decomposition studies on related sulfonamides show they break down in stages upon heating.[11] High-temperature incineration provides the necessary conditions to completely destroy the organic structure, breaking it down into simpler, less harmful components.[2]
-
Nitrogen and Sulfur Oxides: The combustion process will oxidize the nitrogen and sulfur atoms within the molecule, primarily forming oxides of nitrogen (NOx) and sulfur dioxide (SO2).[2][12] Licensed hazardous waste incinerators are equipped with advanced flue gas scrubbing systems to remove these acidic gases and other pollutants, ensuring compliance with strict environmental emission standards.[12][13]
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is critical.
-
Small Spills: For small spills of the solid compound, ensure proper PPE is worn.[3] Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth.[3][4] Avoid raising dust.[1] Carefully sweep the material into a designated hazardous waste container and label it appropriately.[1]
-
Large Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately.
-
Surface Decontamination: After a spill cleanup or routine handling, decontaminate the work surface. Wipe the area with an appropriate solvent (such as ethanol or isopropanol) followed by soap and water.[3] All cleaning materials (wipes, gloves) must be disposed of as solid hazardous waste.[3][6]
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Waste – EHS [ehs.mit.edu]
- 9. Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. akjournals.com [akjournals.com]
- 12. epa.gov [epa.gov]
- 13. mcclellandindia.com [mcclellandindia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
